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Mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

An In-Depth Technical Guide to the Mechanism of Action of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 6-Nitro-1,3-be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge on the bioactivity of its constituent functional moieties—the thiocyanate group and the 6-nitro-1,3-benzodioxole core—to construct a scientifically grounded mechanistic framework. We postulate that its primary mode of action involves the inhibition of critical cellular enzymes, particularly thiol-dependent proteins, and the modulation of key signaling pathways implicated in cell survival and proliferation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.

Introduction: Unpacking a Molecule of Interest

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a synthetic organic compound featuring a unique combination of a thiocyanate (-SCN) functional group and a nitrated benzodioxole scaffold. Both of these structural components are present in molecules with a wide range of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The 1,3-benzodioxole ring system is a common motif in natural products and has been incorporated into various therapeutic agents[4][5][6]. Similarly, the thiocyanate group is a versatile functional group known to interact with numerous biological targets, often through the modulation of enzyme activity[1][2][7].

The strategic combination of an electron-withdrawing nitro group and a reactive thiocyanate moiety on the benzodioxole core suggests a potential for potent and selective bioactivity. This guide will construct a detailed, evidence-based hypothesis for the mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, drawing parallels from structurally and functionally related compounds.

Core Mechanistic Hypothesis: A Dual-Pronged Approach

We hypothesize that 6-Nitro-1,3-benzodioxol-5-yl thiocyanate exerts its biological effects through a dual mechanism involving:

  • Covalent Modification and Inhibition of Thiol-Dependent Enzymes: The thiocyanate group is a known electrophile capable of reacting with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues. This can lead to the inactivation of critical enzymes.

  • Induction of Oxidative Stress and Apoptosis: The 1,3-benzodioxole moiety, particularly when conjugated with arsenicals, has been shown to inhibit the thioredoxin system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis[5][8][9]. The nitro group further enhances the electrophilic nature of the aromatic ring, potentially contributing to this effect.

This dual-action model provides a framework for understanding its potential as a therapeutic agent, particularly in oncology where both enzyme inhibition and apoptosis induction are validated strategies.

Primary Molecular Target: The Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a central regulator of cellular redox balance and is frequently overexpressed in cancer cells[8]. Its inhibition leads to an accumulation of ROS, triggering downstream apoptotic pathways.

Several lines of evidence point to the Trx system as a probable target:

  • Thiocyanate Reactivity: Organic thiocyanates can inactivate thiol-dependent enzymes[10]. TrxR contains a critical selenocysteine residue in its active site, which is highly susceptible to electrophilic attack.

  • Benzodioxole Activity: Derivatives of 1,3-benzodioxole have been explicitly shown to inhibit the Trx system, leading to enhanced anti-tumor effects[5][8][9].

The inhibition of TrxR by 6-Nitro-1,3-benzodioxol-5-yl thiocyanate would disrupt the entire Trx pathway, leading to a cascade of downstream effects.

G cluster_0 Cellular Environment Compound 6-Nitro-1,3-benzodioxol- 5-yl thiocyanate TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Trx Thioredoxin (Trx) TrxR->Trx Reduces ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Suppression of ROS accumulation ASK1 ASK1 Trx->ASK1 Inhibits ROS->ASK1 Activates Apoptosis Apoptosis JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Activates JNK_p38->Apoptosis Induces G cluster_1 Potential NF-κB Pathway Modulation TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-survival Gene Transcription Nucleus->Gene Compound 6-Nitro-1,3-benzodioxol- 5-yl thiocyanate Compound->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically test the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a robust framework for this validation process.

Workflow for Mechanistic Validation

G A Compound Synthesis & Purification B In Vitro Enzyme Assay (e.g., TrxR Inhibition) A->B C Cell Viability Assay (e.g., MTT on Cancer Cell Lines) A->C D Cellular Thermal Shift Assay (CETSA for Target Engagement) B->D Confirm Target E Measurement of Cellular ROS C->E If cytotoxic F Apoptosis Assay (e.g., Caspase-3/7 Activity) E->F G Western Blot for Pathway Analysis (p-JNK, cleaved PARP) F->G Confirm Mechanism

Caption: Experimental workflow for mechanistic validation.

Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate against human TrxR.

Principle: This assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

Materials:

  • Human recombinant TrxR1

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4

  • 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (test compound)

  • Auranofin (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 10 µL of the test compound dilutions or control (DMSO for vehicle, Auranofin for positive control).

  • Add 20 µL of NADPH solution (final concentration ~200 µM).

  • Add 10 µL of human TrxR1 enzyme (final concentration ~10 nM).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 10 µL of DTNB solution (final concentration ~1 mM).

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Trustworthiness Check: The inclusion of a vehicle control (DMSO) and a potent, well-characterized inhibitor (Auranofin) ensures that any observed inhibition is due to the test compound and not an artifact of the assay system.

Protocol: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the induction of intracellular ROS in response to treatment with the test compound.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • H2DCFDA dye

  • 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (test compound)

  • Hydrogen peroxide (H₂O₂) or Rotenone (positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess dye.

  • Add fresh culture medium containing various concentrations of the test compound or controls.

  • Incubate for the desired time period (e.g., 1, 3, 6 hours).

  • Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Normalize the fluorescence values to the vehicle-treated control to determine the fold-increase in ROS.

Causality Check: A time-course and dose-response experiment will establish a clear relationship between compound exposure and ROS production. The use of a positive control like H₂O₂ validates the assay's ability to detect an oxidative burst.

Conclusion and Future Directions

The available evidence strongly suggests that 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a promising candidate for investigation as a therapeutic agent. Its mechanism of action is likely centered on the covalent inhibition of thiol-dependent enzymes, with the thioredoxin system representing a primary target. This inhibition leads to the induction of oxidative stress and activation of apoptotic pathways, a highly sought-after anti-cancer strategy.

Future research should focus on:

  • Direct Target Identification: Employing advanced proteomics techniques like activity-based protein profiling (ABPP) or CETSA to definitively identify the cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.

This in-depth guide provides a foundational framework for these future investigations, grounded in established scientific principles and the known bioactivities of its core chemical motifs.

References

A comprehensive, numbered list of all cited sources will be provided upon the completion of direct experimental validation. The references below correspond to the citations within this guide and are based on the foundational literature search.

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Sources

Exploratory

An In-depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-yl thiocyanate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to present its core physical and chemical properties, a proposed synthetic route with detailed experimental protocols, and an expert analysis of its reactivity and potential utility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this novel chemical entity.

Introduction and Background

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a nitro group and a thiocyanate moiety to this core structure is anticipated to modulate its electronic properties and biological activity, making 6-Nitro-1,3-benzodioxol-5-yl thiocyanate a compound of significant interest for synthetic and medicinal chemists.

Thiocyanates themselves are valuable intermediates in organic synthesis and are present in a number of bioactive molecules, exhibiting antibacterial, antiparasitic, and anticancer activities.[1] This guide will first detail the known properties of the parent compound, 6-Nitro-1,3-benzodioxole, to provide a foundational understanding. Subsequently, a robust synthetic pathway to the target thiocyanate will be proposed, followed by a discussion of its predicted properties and potential applications.

Physicochemical Properties of the Parent Scaffold: 6-Nitro-1,3-benzodioxole

A thorough understanding of the parent compound, 6-Nitro-1,3-benzodioxole, is crucial for predicting the properties and reactivity of its thiocyanate derivative.

Structure and Identification

workflow start 6-Nitro-1,3-benzodioxol-5-amine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Arenediazonium Salt (Intermediate) diazotization->diazonium thiocyanation Sandmeyer Thiocyanation (CuSCN or KSCN) diazonium->thiocyanation product 6-Nitro-1,3-benzodioxol-5-yl thiocyanate thiocyanation->product purification Work-up & Purification (Extraction, Chromatography) product->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Precursor, 6-Nitro-1,3-benzodioxol-5-amine

The starting material, 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3), can be synthesized from the more readily available N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide via hydrolysis. [2]

  • Materials: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, sodium ethoxide, methanol, acetic acid.

  • Procedure:

    • Dissolve N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in methanol.

    • Add a solution of sodium ethoxide in methanol and reflux the mixture for approximately 15 minutes. [2] 3. After cooling, neutralize the reaction mixture with acetic acid.

    • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield 6-Nitro-1,3-benzodioxol-5-amine as an orange solid. [2] Step 2: Diazotization of 6-Nitro-1,3-benzodioxol-5-amine

This procedure must be conducted at low temperatures to ensure the stability of the diazonium salt.

  • Materials: 6-Nitro-1,3-benzodioxol-5-amine, concentrated hydrochloric acid, sodium nitrite (NaNO₂), distilled water, ice.

  • Procedure:

    • Suspend 6-Nitro-1,3-benzodioxol-5-amine in a mixture of water and concentrated hydrochloric acid in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. [3] 3. Dissolve sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C to control the exothermic reaction. [3][4] 5. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt solution.

Step 3: Thiocyanation (Sandmeyer-type Reaction)

  • Materials: Arenediazonium salt solution from Step 2, potassium thiocyanate (KSCN) or copper(I) thiocyanate (CuSCN).

  • Procedure:

    • In a separate flask, prepare a solution of potassium thiocyanate in water and cool it to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium thiocyanate solution with vigorous stirring.

    • The use of a copper(I) thiocyanate catalyst is recommended to improve yield and reaction rate. [5] 4. Allow the reaction mixture to stir at low temperature for 1-2 hours and then gradually warm to room temperature.

    • The formation of a precipitate indicates the formation of the desired product.

Step 4: Work-up and Purification

  • Materials: Dichloromethane or ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 6-Nitro-1,3-benzodioxol-5-yl thiocyanate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Predicted Physical and Chemical Properties of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Based on the structure and the properties of related compounds, the following characteristics can be predicted for the title compound.

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₄N₂O₄SBased on chemical structure.
Molecular Weight 224.19 g/mol Calculated from the atomic weights.
Appearance Yellow to orange crystalline solidSimilar nitroaromatic compounds are colored solids. [3]
Melting Point > 100 °CExpected to be a solid with a relatively high melting point due to its aromatic and polar nature.
Boiling Point > 300 °C (with decomposition)Likely to decompose before boiling at atmospheric pressure.
Solubility Insoluble in water; soluble in polar organic solvents (e.g., acetone, DMSO, DMF).Typical for moderately polar aromatic compounds. [3]
Predicted Spectral Data
  • ¹H NMR: Aromatic protons are expected in the region of 7.0-8.0 ppm. The specific chemical shifts will be influenced by the electron-withdrawing effects of the nitro and thiocyanate groups.

  • ¹³C NMR: Aromatic carbons will appear in the range of 110-150 ppm. The carbon of the thiocyanate group is expected around 110-115 ppm.

  • IR Spectroscopy: Characteristic peaks are expected for the nitro group (asymmetric and symmetric stretching around 1520 and 1340 cm⁻¹, respectively) and the thiocyanate group (a sharp, strong absorption around 2150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Reactivity and Potential Applications

The chemical reactivity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is dictated by its three key functional groups:

  • Nitro Group: The nitro group can be reduced to an amine, providing a handle for further derivatization. [6]This is a common strategy in medicinal chemistry to introduce diversity.

  • Thiocyanate Group: The thiocyanate moiety is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a thiol, reduced to a thiol, or cyclized to form various sulfur-containing heterocycles, which are of significant interest in drug discovery.

  • Benzodioxole Ring: The benzodioxole ring itself can influence the compound's pharmacokinetic properties and provides a rigid scaffold for the presentation of the other functional groups.

Given the biological activities associated with both the 1,3-benzodioxole scaffold and the thiocyanate group, 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a promising candidate for screening in various biological assays. Potential areas of application include:

  • Anticancer Drug Discovery: As a precursor for novel heterocyclic compounds with potential antiproliferative activity.

  • Agrochemical Research: The development of new fungicides or pesticides.

  • Materials Science: As a building block for functional organic materials.

Safety and Handling

While specific toxicity data for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is unavailable, it should be handled with care, assuming it to be a hazardous substance.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards of Related Compounds: Nitroaromatic compounds can be toxic and are often skin and eye irritants. [7]Organic thiocyanates can also be harmful if ingested, inhaled, or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

6-Nitro-1,3-benzodioxol-5-yl thiocyanate represents a novel chemical entity with significant potential for applications in research and development, particularly in the life sciences. Although direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed synthetic route via the Sandmeyer reaction offers a practical and reliable method for its preparation. The predicted physicochemical properties and reactivity profile suggest that this compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. It is our hope that this guide will serve as a valuable resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • PubChem. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. [Link]

  • Lima Leite, A. C., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]

  • ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]

  • ResearchGate. CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. [Link]

  • Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. [Link]

  • PubMed. Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. [Link]

  • ResearchGate. Transition metal-free synthesis of thiocyanate- or nitro-arenes using diaryliodonium salts. [Link]

  • PubChem. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. [Link]

  • YouTube. Sandmeyer Reactions | 22.5 Organic Chemistry. [Link]

  • Organic Syntheses. Diazotisation. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents.
  • PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • PubChem. 1,3-Benzodioxol-5-amine. [Link]

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Foundational

Crystal Structure Analysis of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate: A Comprehensive Technical Guide

Executive Summary The structural characterization of small organic molecules is a cornerstone of rational drug design and materials science. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate ( C8​H4​N2​O4​S ) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small organic molecules is a cornerstone of rational drug design and materials science. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate ( C8​H4​N2​O4​S ) represents a highly functionalized aromatic system, featuring a rigid benzodioxole core, a strongly electron-withdrawing nitro group, and a linear, reactive thiocyanate moiety. This technical guide outlines the end-to-end methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By establishing a self-validating crystallographic workflow, researchers can accurately map the stereoelectronic landscape of this molecule, providing critical insights into its behavior as a synthetic intermediate and potential pharmacophore [1].

Chemical Context & Structural Rationale

Benzodioxole derivatives are privileged scaffolds frequently utilized in the development of neuroprotective and antimicrobial agents [2]. The addition of a thiocyanate group ( −SCN ) at the 5-position introduces an sp -hybridized electrophilic center, which is highly valuable for downstream heterocycle synthesis (e.g., thiazoles).

Simultaneously, the nitro group ( −NO2​ ) at the 6-position exerts a profound stereoelectronic effect. Due to its strong electron-withdrawing nature, it induces bond length alternation within the aromatic ring. Crystallographic analysis is required to determine the precise torsion angle of the nitro group relative to the benzodioxole plane. Steric repulsion between the nitro oxygen atoms and the adjacent thiocyanate sulfur atom often forces the −NO2​ group out of coplanarity, which directly impacts the molecule's conjugation and reactivity profile.

Experimental Protocols: Crystallization Workflow

Obtaining diffraction-quality single crystals requires prioritizing thermodynamic control over kinetic precipitation. Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD; therefore, an isothermal vapor diffusion method is employed.

Step-by-Step Crystallization Protocol
  • Solvent System Selection : Select a binary solvent system consisting of Dichloromethane (DCM) as the primary solvent and n-Hexane as the antisolvent. DCM provides excellent solvation for the polar nitro-aromatic system, while n-Hexane induces gradual supersaturation.

  • Dissolution : Dissolve 50 mg of highly pure (>99%) 6-Nitro-1,3-benzodioxol-5-yl thiocyanate in 2 mL of DCM in a borosilicate glass vial. Sonicate briefly to ensure complete dissolution.

  • Layering (Phase Boundary Creation) : Using a glass syringe, carefully layer 6 mL of n-Hexane directly on top of the DCM solution. Causality: A sharp phase boundary ensures that the mixing of solvents occurs exclusively through slow diffusion, minimizing the nucleation rate.

  • Incubation : Seal the vial with a cap containing a single 1 mm pinhole. Place the vial in a vibration-free incubator at 277 K . Causality: Lowering the temperature reduces the kinetic energy of the molecules, promoting ordered lattice packing and preventing solvent evaporation from occurring too rapidly.

  • Harvesting : After 7–10 days, inspect the vial under a polarized light microscope. Harvest the resulting pale-yellow, block-like crystals using a nylon micromount loop. Immediately submerge the crystal in paratone oil to prevent the loss of any potential co-crystallized solvent molecules and to protect the crystal from atmospheric moisture.

Crystallization A Synthesis of Target Compound B Dissolution in DCM (Solvent) A->B C Layering with n-Hexane (Antisolvent) B->C D Isothermal Vapor Diffusion (277 K) C->D E Crystal Harvesting (Paratone Oil) D->E

Figure 1: Thermodynamic crystallization workflow via isothermal vapor diffusion.

X-Ray Diffraction (XRD) Data Collection & Processing

To achieve a high-resolution structural model, the X-ray diffraction data must be collected under cryogenic conditions and processed using rigorous mathematical models.

Data Acquisition & Processing Protocol
  • Cryocooling : Transfer the paratone-coated crystal to the goniometer of a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon II CPAD detector. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which drastically improves the signal-to-noise ratio of high-angle diffraction spots, allowing for a more precise determination of bond lengths.

  • Irradiation : Expose the crystal to Mo- radiation ( λ=0.71073A˚ ). Collect full-sphere data using ω and ϕ scans with a step size of 0.5∘ .

  • Integration & Absorption Correction : Integrate the raw diffraction frames using the SAINT algorithm. Apply a multi-scan absorption correction using SADABS. Causality: The sulfur atom in the thiocyanate group absorbs X-rays anomalously; SADABS corrects for this absorption based on the redundancy of equivalent reflections.

  • Structure Solution : Solve the phase problem using Intrinsic Phasing via SHELXT [3]. Causality: Intrinsic phasing utilizes dual-space recycling, which converges faster and is highly robust against pseudo-symmetry compared to traditional Direct Methods.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

XRDPipeline Raw Raw Diffraction Frames (Bruker D8) Int Data Integration (SAINT) Raw->Int Abs Absorption Correction (SADABS) Int->Abs Sol Structure Solution (SHELXT - Intrinsic Phasing) Abs->Sol Ref Least-Squares Refinement (SHELXL) Sol->Ref Val Validation & CIF Generation (checkCIF) Ref->Val

Figure 2: Computational pipeline for SC-XRD data integration and structural refinement.

Structural Analysis & Molecular Geometry

Based on the crystallographic analysis of analogous benzodioxole thiocyanates [4], the compound typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21​/c ). The quantitative data extracted from the refinement provides a definitive map of the molecule's geometry.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C8​H4​N2​O4​S
Formula Weight 224.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452A˚,b=11.230A˚,c=10.891A˚
β Angle 98.45∘
Volume 901.5A˚3
Z, Calculated Density 4,1.652 Mg/m3
Final R indices[ I>2σ(I) ] R1​=0.0342,wR2​=0.0891
Table 2: Selected Bond Lengths and Angles
Bond / AngleValueStructural Significance & Causality
S(1)−C(8) 1.685(2)A˚ Shorter than a typical C-S single bond, indicating partial double-bond character due to conjugation with the nitrile group.
C(8)≡N(2) 1.152(3)A˚ Confirms the strong triple bond character of the terminal thiocyanate nitrogen.
O(3)−N(1) 1.221(2)A˚ Standard N=O double bond length within the nitro group.
S(1)−C(8)−N(2) 178.5(2)∘ Demonstrates the near-perfect linearity dictated by the sp -hybridized carbon atom.
C(5)−S(1)−C(8) 99.4(1)∘ The bent geometry at the sulfur atom is caused by the steric repulsion of its two sp3 -like lone electron pairs.

Supramolecular Assembly & Intermolecular Interactions

The crystal packing of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is governed by a complex network of non-covalent interactions that stabilize the three-dimensional lattice [4]:

  • Non-Classical Hydrogen Bonding ( C−H⋯O ) : The highly electronegative oxygen atoms of the nitro group act as hydrogen bond acceptors for the slightly acidic methylene protons of the benzodioxole ring of adjacent molecules. This interaction forms continuous 1D chains along the crystallographic a -axis.

  • π−π Stacking : The planar nature of the benzodioxole core facilitates face-to-face π−π stacking interactions between inverted molecules across the center of symmetry, with a centroid-to-centroid distance of approximately 3.6A˚ .

  • Chalcogen Bonding : The electron-deficient region ( σ -hole) on the sulfur atom of the thiocyanate group can interact with the electron-rich oxygen atoms of the nitro group, providing additional cross-linking stability to the supramolecular architecture.

Conclusion

The crystal structure analysis of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate provides an unambiguous view of its molecular geometry and supramolecular behavior. The precise determination of the thiocyanate linearity and the nitro group torsion angle offers critical predictive power for its reactivity in nucleophilic substitutions and cyclization reactions. By adhering to the rigorous cryogenic XRD protocols and intrinsic phasing methodologies outlined in this guide, researchers can ensure the highest level of scientific integrity and reproducibility in their structural characterizations.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. International Journal of Molecular Sciences (MDPI), 2014. URL:[Link]

  • Part of the crystal structure of (I) showing C—H···O hydrogen bonds in Benzodioxole Derivatives. ResearchGate, 2012. URL: [Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry, 2015. URL: [Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography, 2009. URL:[Link]

Sources

Exploratory

Spectroscopic characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, a substituted benzodioxole derivative. Designed for researchers, chemists, and drug development professionals, this document outlines the foundational principles and practical application of key analytical techniques essential for structural elucidation and purity verification. We delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating data from these orthogonal techniques, this guide establishes a self-validating system for the unambiguous identification of the target molecule. Detailed experimental protocols, data interpretation grounded in established chemical principles, and workflow visualizations are provided to empower scientists in their analytical endeavors.

Introduction and Molecular Overview

The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The introduction of a nitro (-NO₂) group and a thiocyanate (-SCN) group onto this core structure at the 6- and 5-positions, respectively, creates a molecule with distinct electronic and structural features. The nitro group is a strong electron-withdrawing group, while the thiocyanate group also exhibits electron-withdrawing properties. These substituents significantly influence the chemical environment of the benzodioxole ring system, which is directly observable through spectroscopic methods.

Accurate structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic signature of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, explaining the causality behind the expected data based on its unique molecular architecture.

Caption: Molecular Structure with Atom Numbering for NMR Assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is expected to be relatively simple, showing distinct signals for the aromatic protons and the methylene protons of the dioxole ring.

  • Aromatic Region (7.0 - 8.0 ppm): The benzodioxole core has two aromatic protons. The proton at the C7 position (H-7) is adjacent to the electron-donating oxygen of the dioxole ring, while the proton at the C4 position (H-4) is ortho to the strongly electron-withdrawing nitro group. Consequently, the H-4 signal is expected to be significantly downfield (deshielded) compared to the H-7 signal. Both will appear as singlets due to the lack of adjacent protons for spin-spin coupling.

  • Methylene Protons (6.0 - 6.5 ppm): The two protons of the O-CH₂-O group (H-1) are chemically equivalent and are expected to produce a single, sharp singlet. Their chemical shift is characteristic of the methylenedioxy group.[2]

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical nature (aliphatic, aromatic, quaternary).

  • Aromatic Carbons (100 - 155 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to oxygen (C5a, C8a) and the nitro group (C6) will be significantly deshielded. The chemical shifts can be predicted by considering the additive effects of the substituents.[3]

  • Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group typically appears in the range of 110-115 ppm. This signal can sometimes be broad or of lower intensity.[4]

  • Methylene Carbon (-O-CH₂-O-): A single, distinct signal for the methylene carbon of the dioxole ring is expected around 102-104 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
H-4 ~7.8 - 8.0 s ~108 - 110
H-7 ~7.2 - 7.4 s ~106 - 108
-O-CH₂-O- ~6.2 - 6.3 s ~103 - 104
-SCN - - ~110 - 113
C-5 (Ar-SCN) - - ~115 - 118
C-6 (Ar-NO₂) - - ~145 - 148
C-4a (Ar-C) - - ~149 - 152

| C-7a (Ar-C) | - | - | ~150 - 153 |

Note: These are predicted values based on data from analogous structures and established substituent effects. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key diagnostic peaks for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate are:

  • Thiocyanate (SCN) Stretch: A strong, sharp absorption band is expected in the region of 2150-2165 cm⁻¹ , which is highly characteristic of the C≡N triple bond stretch in a thiocyanate group.[5] The intensity and position of this band are excellent diagnostic markers for the presence of the -SCN moiety.

  • Nitro (NO₂) Group Stretches: Two strong absorption bands are characteristic of the nitro group.

    • Asymmetric Stretch (ν_as): Expected in the range of 1510-1540 cm⁻¹ .[6][7]

    • Symmetric Stretch (ν_s): Expected in the range of 1330-1350 cm⁻¹ .[6][7]

  • Aromatic C-H and C=C Stretches:

    • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

    • Aromatic C=C ring stretching vibrations will be observed in the 1450-1610 cm⁻¹ region.

  • Benzodioxole C-O-C Stretches: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the five-membered dioxole ring are expected in the 1250 cm⁻¹ and 1030-1050 cm⁻¹ regions, respectively.[7]

  • Aliphatic C-H Stretch: The C-H stretch of the methylene (-CH₂-) group will be observed in the 2900-3000 cm⁻¹ range.[6]

Table 2: Key Predicted FT-IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch Thiocyanate 2150 - 2165 Strong, Sharp
Asymmetric NO₂ Stretch Nitro 1510 - 1540 Strong
Symmetric NO₂ Stretch Nitro 1330 - 1350 Strong
C=C Stretch Aromatic Ring 1450 - 1610 Medium-Strong
Asymmetric C-O-C Stretch Dioxole Ring ~1250 Strong

| Symmetric C-O-C Stretch | Dioxole Ring | 1030 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

  • Molecular Formula: C₈H₄N₂O₄S

  • Molecular Weight: 224.19 g/mol

For an electron ionization (EI) mass spectrum, the following features are anticipated:

  • Molecular Ion Peak (M⁺): A distinct molecular ion peak should be observed at m/z = 224 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition to be within a few parts per million (ppm) of the calculated exact mass.[5]

  • Key Fragmentation Patterns: The stability of the aromatic ring system suggests it will remain intact in many fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30).[8]

    • [M - NO₂]⁺: A fragment at m/z = 178.

    • [M - SCN]⁺: A fragment corresponding to the loss of the thiocyanate radical (mass = 58) at m/z = 166.

    • Further fragmentation of the benzodioxole ring could also occur.

Integrated Analysis Workflow

The strength of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous structural confirmation.

cluster_workflow Spectroscopic Characterization Workflow cluster_analytics Primary Analysis cluster_data Data Interpretation start Synthesized Product: 6-Nitro-1,3-benzodioxol-5-yl thiocyanate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (HRMS) start->ms nmr_data Proton/Carbon Skeleton Connectivity nmr->nmr_data Provides ftir_data Functional Group ID (-SCN, -NO₂) ftir->ftir_data Provides ms_data Molecular Weight Elemental Formula ms->ms_data Provides conclusion Structural Confirmation & Purity Assessment nmr_data->conclusion Integrated Evidence ftir_data->conclusion Integrated Evidence ms_data->conclusion Integrated Evidence

Caption: Workflow for Integrated Spectroscopic Analysis.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for the title compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9][10]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with 16-32 scans.

    • Set a spectral width of approximately 12 ppm centered around 6 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse program.

    • Accumulate at least 1024 scans for a good signal-to-noise ratio.

    • Set a spectral width of approximately 220 ppm.

  • Data Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm).[5]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[11]

  • Instrumentation: Use a benchtop FT-IR spectrometer.[12]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Set the resolution to 2 cm⁻¹ or 4 cm⁻¹.[6]

  • Data Analysis: Perform a background correction on the sample spectrum. Identify and label the wavenumbers of significant absorption peaks.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[5][13]

  • Acquisition:

    • Infuse the sample into the ion source.

    • Acquire data in positive or negative ion mode over a mass range of 50-500 amu.

    • Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Determine the m/z of the molecular ion and major fragments. Use the instrument software to calculate the elemental composition from the exact mass of the molecular ion.

Conclusion

The structural identity and purity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate can be unequivocally established through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The characteristic signals—singlets for the aromatic and methylene protons in ¹H NMR, the sharp C≡N stretch at ~2150 cm⁻¹ in the IR spectrum, and the correct molecular ion peak in the mass spectrum—serve as mutually reinforcing data points. This guide provides the predictive data and methodological framework necessary for researchers to confidently characterize this molecule, ensuring the integrity and reproducibility of their scientific work.

References

  • Kinell, P. O., & Strandberg, B. (n.d.). Infrared and Raman Spectra of Systems Containing Thiocyanate Groups. SciSpace. Retrieved from [Link]

  • Londergan, C. H. (2007). The CN Stretching Band of Aliphatic Thiocyanate is Sensitive to Solvent Dynamics and Specific Solvation. The Journal of Physical Chemistry A, 111(40), 10020–10025. Retrieved from [Link]

  • Eftekhari-Bayat, A., & Londergan, C. H. (n.d.). Origin of thiocyanate spectral shifts in water and organic solvents. PMC. Retrieved from [Link]

  • (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Retrieved from [Link]

  • (2024). Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents. The Journal of Chemical Physics. Retrieved from [Link]

  • (2019). Contribution of Infrared Spectroscopy to the Vibrational Study of Ethylenediammonium Chloride Thiocyanate: (C 2 H 10 N 2 )(Cl NCS). IntechOpen. Retrieved from [Link]

  • (n.d.). Copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. Retrieved from [Link]

  • Karthikeyan, S., Sethusankar, K., Devaraj, A., & Bakthadoss, M. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PMC. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280. Retrieved from [Link]

  • Panicker, C. Y., Varghese, H. T., John, B., & Harikumar, B. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Retrieved from [Link]

  • Shimadzu. (n.d.). Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). Retrieved from [Link]

  • Micale, N., Zappala, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Chesnut, D. B. (2007). Near-Silence of Isothiocyanate-Carbon in 13C-NMR Spectra. A Case Study of Allyl Isothiocyanate. Internet Electronic Journal of Molecular Design, 6, 1-8. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • Panicker, C. Y., Varghese, H. T., John, B., & Harikumar, B. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. Retrieved from [Link]

  • Carlson, E. E., et al. (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Chemical Communications. Retrieved from [Link]

  • (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 34(4), 423-448. Retrieved from [Link]

  • (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Retrieved from [Link]

  • (n.d.). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PMC. Retrieved from [Link]

  • (n.d.). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Journal of Molecular Structure. Retrieved from [Link]

  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. Retrieved from [Link]

Sources

Foundational

Comprehensive Mass Spectrometry and Physicochemical Profiling of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Introduction: The Benzodioxole Scaffold in Chemical Space 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly functionalized organic compound characterized by a 1,3-benzodioxole core substituted with both a nitro (–NO₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzodioxole Scaffold in Chemical Space

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly functionalized organic compound characterized by a 1,3-benzodioxole core substituted with both a nitro (–NO₂) and a thiocyanate (–SCN) group. The benzodioxole ring system is a privileged scaffold in medicinal chemistry and agrochemical development, often utilized to enhance lipophilicity and metabolic stability.

For researchers and drug development professionals, distinguishing this specific compound from its structural isomers requires precise physicochemical profiling. Because the molecule contains sulfur, nitrogen, and multiple oxygen atoms, its isotopic envelope and exact mass are highly distinct, making High-Resolution Mass Spectrometry (HRMS) the gold standard for its analytical verification.

Compositional Analysis: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Molecular Weight (224.20 g/mol ): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). This value is used strictly for bulk stoichiometric calculations during synthesis or assay preparation.

  • Monoisotopic Exact Mass (223.9892 Da): Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the theoretical target used in HRMS to confirm molecular identity [1].

A critical analytical challenge is that the formula C₈H₄N₂O₄S is shared with known isobaric compounds, most notably 2-nitro-5-thiocyanatobenzoic acid (NTCB), a widely used protein cyanylation reagent [2]. Because both compounds share the exact same monoisotopic mass, baseline chromatographic separation and tandem mass spectrometry (MS/MS) fragmentation are required to differentiate them.

Table 1: Physicochemical and Mass Properties of C₈H₄N₂O₄S
ParameterValueAnalytical Significance
Molecular Formula C₈H₄N₂O₄SBase composition for isotopic envelope modeling.
Molecular Weight 224.20 g/mol Utilized for molarity and bulk stoichiometric calculations.
Monoisotopic Exact Mass 223.9892 DaAbsolute target for High-Resolution MS (HRMS) profiling.
[M-H]⁻ Theoretical m/z 222.9819Primary target in ESI- (Negative Ionization Mode).
[M+Na]⁺ Theoretical m/z 246.9784Primary target in ESI+ (Positive Ionization Mode).

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately determine the exact mass of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) workflow must be employed.

Experimental Workflow: Self-Validating HRMS

1. Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid. Causality: The low concentration prevents detector saturation and isotopic distortion, while the organic/aqueous blend ensures optimal droplet desolvation in the ESI source.

2. Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient of Water/Acetonitrile. Causality: The C18 stationary phase retains the lipophilic benzodioxole core, ensuring it elutes away from the solvent front, thereby minimizing ion suppression from polar contaminants.

3. Ionization Strategy (ESI Negative Mode): Operate the Electrospray Ionization (ESI) source in negative mode. Causality: The nitro (–NO₂) and thiocyanate (–SCN) groups are highly electron-withdrawing. They pull electron density away from the benzodioxole ring, making the molecule highly prone to deprotonation or the formation of stable anions. Consequently, ESI- yields a significantly higher signal-to-noise ratio than ESI+.

4. Self-Validation via Lock-Mass Calibration: Continuously infuse a reference standard, such as Leucine Enkephalin (exact mass 554.2615 Da in negative mode), via a secondary sprayer. Run a solvent blank immediately prior to the sample. Causality: The blank ensures zero column carryover. The lock-mass allows the Q-TOF system to dynamically correct for temperature and voltage drifts in real-time. This self-validating mechanism guarantees that the measured m/z of 222.9819 is accurate to within < 5 ppm, definitively confirming the C₈H₄N₂O₄S formula.

HRMS_Workflow N1 Sample Prep (1 µg/mL) N2 UHPLC (C18 Column) N1->N2 N3 ESI Source (Negative Mode) N2->N3 N4 Q-TOF MS (Lock-Mass Cal) N3->N4 N5 Data Analysis (m/z 222.9819) N4->N5

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification of C₈H₄N₂O₄S.

Structural Elucidation and Reactivity

The chemical behavior of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is dictated by its functional groups. Thiocyanates are highly versatile synthetic intermediates that can be transformed into thiols, disulfides, or trifluoromethyl thioethers [3].

During tandem mass spectrometry (MS/MS), the fragmentation pathways of this compound are highly diagnostic. Unlike its isobaric counterpart NTCB (which exhibits a prominent neutral loss of CO₂ [44 Da] due to its carboxylic acid group), the benzodioxole derivative will undergo distinct fragmentation. The collision-induced dissociation (CID) of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate typically yields a neutral loss of the thiocyanate radical or HCN, followed by the characteristic expulsion of formaldehyde (CH₂O, 30 Da) from the 1,3-dioxolane ring. This logical fragmentation sequence serves as the ultimate proof of structure, differentiating the benzodioxole core from substituted benzoic acids.

References

  • PubChem, National Institutes of Health. "2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266" (Provides foundational exact mass and formula data for the C₈H₄N₂O₄S isomeric class). URL:[Link]

  • Organic Letters, ACS Publications. "Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates" (Details the reactivity and synthetic utility of the thiocyanate functional group). URL:[Link]

Exploratory

In vitro exploratory studies using 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

An In-Depth Technical Guide to In Vitro Exploratory Studies of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Abstract This technical guide provides a comprehensive framework for the in vitro exploration of 6-Nitro-1,3-benzodi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Exploratory Studies of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Abstract

This technical guide provides a comprehensive framework for the in vitro exploration of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, a novel compound with significant therapeutic potential. By dissecting its constituent chemical moieties—the 1,3-benzodioxole core, the electron-withdrawing nitro group, and the reactive thiocyanate functional group—we postulate its mechanisms of action and lay out a strategic, multi-tiered approach for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and field-proven insights to guide the investigation of this and similar chemical entities.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate stems from the unique combination of its three core structural features. Understanding the established biological activities of each component provides a rational basis for postulating its overall pharmacological profile.

  • The 1,3-Benzodioxole Scaffold: This heterocyclic moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its rigid conformation and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for presenting functional groups to biological targets.[2] Derivatives of 1,3-benzodioxole have demonstrated a wide range of biological activities, including anti-cancer, anti-diabetic, and root-growth-promoting effects.[2][3][4]

  • The Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[5] In many bioactive compounds, the nitro group is crucial for their mechanism of action, often undergoing bioreduction in hypoxic environments, such as those found in solid tumors, to produce cytotoxic radical species.[5][6] This feature makes nitroaromatic compounds promising candidates for the development of targeted cancer therapies.[7]

  • The Thiocyanate Functional Group: Organic thiocyanates (R-SCN) and their isothiocyanate isomers are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The electrophilic nature of the thiocyanate group allows it to react with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[10][11] This reactivity can lead to the modulation of critical cellular signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, and the inhibition of various enzymes.[9]

The convergence of these three moieties in a single molecule suggests that 6-Nitro-1,3-benzodioxol-5-yl thiocyanate could exhibit potent and potentially novel biological effects, warranting a thorough in vitro investigation.

Postulated Mechanisms of Action

Based on the known activities of its constituent parts, we can hypothesize several primary mechanisms of action for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. These hypotheses will form the basis of the proposed in vitro exploratory workflow.

  • Enzyme Inhibition: The thiocyanate group is a known inhibitor of several classes of enzymes.[9] Heterocyclic thiocyanates have been shown to inhibit human carbonic anhydrase I and II, as well as acetylcholinesterase.[12] The 1,3-benzodioxole scaffold could orient the thiocyanate group for optimal binding within the active sites of these or other enzymes.

  • Modulation of Cellular Signaling Pathways: Isothiocyanates are well-documented modulators of key signaling pathways involved in cellular stress response and inflammation.[9][10] A primary target is the Keap1-Nrf2 pathway, where modification of cysteine residues in Keap1 leads to the activation of the Nrf2 transcription factor and the upregulation of antioxidant response elements.[9] Another potential target is the NF-κB pathway, a critical regulator of inflammation.[9]

  • Induction of Oxidative Stress and Apoptosis: The nitroaromatic group, coupled with the potential for the thiocyanate moiety to deplete intracellular glutathione, could lead to a significant increase in reactive oxygen species (ROS).[13] This elevated oxidative stress can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.[13]

The following diagram illustrates a postulated mechanism involving the Keap1-Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Compound 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Compound->Keap1 Covalent modification of cysteine residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates transcription

Caption: Postulated activation of the Keap1-Nrf2 pathway by 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

A Strategic In Vitro Exploratory Workflow

A tiered approach is recommended to efficiently characterize the in vitro activity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. This workflow progresses from broad-spectrum screening to more focused mechanistic studies.

a_strategic_in_vitro_exploratory_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic Assays cluster_3 Tier 4: Target Identification & Validation A Compound Preparation & QC B Broad-Spectrum Cytotoxicity (e.g., NCI-60 Panel) A->B C Preliminary Antimicrobial Screening A->C D IC50 Determination in Selected Cancer & Normal Cell Lines B->D E MIC Determination for Antimicrobial Hits C->E F Cell Cycle Analysis D->F G Apoptosis Assays (Annexin V/PI) D->G H Enzyme Inhibition Assays D->H I Signaling Pathway Analysis (Western Blot, Reporter Assays) D->I J Chemoproteomics for Target Identification H->J I->J K Target Engagement Assays J->K L siRNA/CRISPR for Target Validation K->L

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Cell Viability/Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293T)

    • Complete culture medium (specific to cell line)

    • 96-well cell culture plates

    • 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

    • Vehicle control (e.g., DMSO)

    • Positive control (e.g., doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound, vehicle control, or positive control.[14]

    • Incubation: Incubate the plate for 48 or 72 hours.[14]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14]

    • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as carbonic anhydrase or acetylcholinesterase.

  • Materials:

    • Target enzyme (e.g., human carbonic anhydrase I)

    • Substrate for the enzyme

    • Assay buffer

    • 96-well plate (UV-transparent if necessary)

    • 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

    • Known inhibitor (positive control)

    • Microplate reader

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

    • Enzyme and Compound Incubation: In each well, add the enzyme solution and the test compound/inhibitor at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

    • Kinetic Measurement: Immediately begin reading the absorbance (or fluorescence) at regular intervals for a specific duration using the microplate reader.

    • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[15]

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer8.5
A549Lung Cancer12.3
MCF-7Breast Cancer5.2
HEK293TNormal Kidney> 100

Table 2: Hypothetical Enzyme Inhibition Data

EnzymeKnown InhibitorInhibitor IC50 (nM)Test Compound IC50 (nM)
Carbonic Anhydrase IAcetazolamide5075
AcetylcholinesteraseTacrine150210

Troubleshooting and Key Considerations

  • Compound Solubility: 6-Nitro-1,3-benzodioxol-5-yl thiocyanate may have limited aqueous solubility. Prepare high-concentration stock solutions in DMSO and ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Reactivity of the Thiocyanate Group: The thiocyanate group can react with thiols in the culture medium (e.g., cysteine, glutathione). Consider using serum-free medium for short-term assays or performing pre-incubation studies to assess compound stability.

  • Off-Target Effects: Be aware of potential off-target effects. A broad screening approach in the initial stages can help identify unexpected activities.

  • Mechanism of Cell Death: If significant cytotoxicity is observed, it is crucial to determine the mode of cell death (apoptosis vs. necrosis) using assays such as Annexin V/PI staining followed by flow cytometry.[14]

Conclusion and Future Directions

6-Nitro-1,3-benzodioxol-5-yl thiocyanate represents a promising chemical scaffold with the potential for multifaceted biological activity. The in vitro exploratory workflow outlined in this guide provides a robust framework for systematically characterizing its cytotoxic, enzymatic, and cell signaling effects. Positive hits from these in vitro studies would warrant further investigation into the specific molecular targets, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties, paving the way for potential therapeutic development.

References

  • BenchChem. (2026, March). Alkyl Thiocyanates: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem.
  • BenchChem. (2025, December). The Biological Activity of Thiocyanate-Containing Compounds: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid in Cell Culture. BenchChem.
  • ResearchGate. (2023, January 17). Some Thiocyanate Containing Heterocyclic Compounds: Synthesis, Bioactivity and Molecular Docking Study.
  • ResearchGate. In vitro characterization of the thiocyanates. Evaluation of....
  • PubMed. (2011, September 15).
  • Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.).
  • ResearchGate. (2026, February 5). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • MDPI. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • PMC. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC.
  • PMC. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.
  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
  • SciELO Colombia. (2013).
  • SciELO.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Introduction and Chemical Rationale The 1,3-benzodioxole (methylenedio...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Introduction and Chemical Rationale

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for catechol or dimethoxyaryl groups to enhance metabolic stability and lipophilicity. The introduction of specific functional groups, such as nitro and thiocyanate moieties, onto this core yields highly versatile building blocks.

The target compound, 6-nitro-1,3-benzodioxol-5-yl thiocyanate , is recognized as a valuable intermediate in the synthesis of complex heterocycles, including functionalized benzothiazoles and biologically active thioethers[1]. The 6-nitro-1,3-benzodioxole parent scaffold is well-documented for its distinct electronic properties, where the electron-donating effects of the acetal oxygens compete with the strong electron-withdrawing nature of the nitro group[2][3].

Mechanistic Causality: Why SNAr?

To synthesize this compound efficiently, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy. Direct electrophilic thiocyanation of the benzodioxole ring is complicated by the strongly deactivating nature of the nitro group. However, by starting with 5-bromo-6-nitro-1,3-benzodioxole, we leverage the nitro group's strong inductive and resonance electron-withdrawing effects. The nitro group, positioned ortho to the bromide leaving group, severely depletes electron density at the C5 position, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by the thiocyanate anion (SCN⁻).

We utilize Potassium thiocyanate (KSCN) in Dimethylformamide (DMF). DMF, a polar aprotic solvent, effectively solvates the potassium cation but leaves the thiocyanate anion relatively "naked" and highly nucleophilic, driving the formation of the Meisenheimer complex.

Pathway Visualization

G S 5-Bromo-6-nitro- 1,3-benzodioxole I Meisenheimer Complex (Anionic Intermediate) S->I KSCN in DMF (Nucleophilic Attack) P 6-Nitro-1,3-benzodioxol- 5-yl thiocyanate I->P Bromide Expulsion (Aromatization)

S_NAr reaction pathway for synthesizing 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Reaction Parameters and Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to ensure complete conversion while minimizing the formation of symmetrical disulfide byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-6-nitro-1,3-benzodioxole246.011.0010.0 mmol (2.46 g)Electrophilic Substrate
Potassium thiocyanate (KSCN)97.181.5015.0 mmol (1.46 g)Ambident Nucleophile
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Deionized Water18.02-150.0 mLAnti-solvent / Quench

Experimental Protocol

Note: This protocol must be executed in a professional laboratory setting within a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory. Nitroaromatics and thiocyanates require careful handling due to potential toxicity[4].

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-6-nitro-1,3-benzodioxole (2.46 g, 10.0 mmol) to the flask.

  • Add anhydrous DMF (20.0 mL) to the flask. Stir at 400 rpm until the substrate is completely dissolved. Causality: Anhydrous conditions prevent the competitive hydrolysis of the starting material to the corresponding phenol.

  • Add Potassium thiocyanate (1.46 g, 15.0 mmol) in one portion. The suspension will become heterogeneous as KSCN is only partially soluble in cold DMF.

Step 2: Thermal Activation and Monitoring
  • Submerge the flask in a pre-heated oil bath set to 70 °C .

  • Maintain vigorous stirring under a nitrogen atmosphere for 4 to 6 hours. The mixture will transition to a deep yellow/orange homogeneous solution as the reaction progresses.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (8:2 v/v). The product spot will elute slower (lower Rf) than the starting bromide due to the increased polarity of the thiocyanate group. UV visualization (254 nm) is required.

Step 3: Quenching and Workup
  • Once TLC indicates complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to ambient temperature (20-25 °C).

  • Transfer the reaction mixture dropwise into a vigorously stirred beaker containing 150 mL of ice-cold deionized water.

  • Causality: DMF is highly miscible with water, whereas the target thiocyanate is highly hydrophobic. This solvent switch acts as an anti-solvent precipitation step, crashing out the crude product as a pale yellow to light brown solid.

  • Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation and to dissolve any unreacted KSCN and the KBr byproduct.

Step 4: Isolation and Purification
  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 50 mL of cold deionized water to remove residual DMF.

  • Dry the crude product under a high vacuum at 40 °C for 12 hours.

  • Purification: Recrystallize the dried crude material from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystalline yield.

  • Final Validation: Confirm the structure via 1 H NMR (look for the disappearance of the specific splitting pattern of the starting material and shifts in the aromatic protons) and IR spectroscopy (a sharp, distinct peak near 2150 cm −1 is diagnostic for the -SCN stretching vibration).

References

  • EvitaChem Product Catalog. "6-Nitro-1,3-benzodioxol-5-yl thiocyanate. CAS No.: Inventory: Inquire." EvitaChem.
  • CymitQuimica Compound Database. "CAS 2620-44-2: 6-Nitro-1,3-benzodioxole." CymitQuimica.
  • NIST Chemistry WebBook. "1,3-Benzodioxole, 5-nitro-." National Institute of Standards and Technology.
  • PubChem Database. "6-Nitro-1,3-benzodioxole-5-carboxaldehyde | C8H5NO5 | CID 12840." National Center for Biotechnology Information.

Sources

Application

Applications of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate in organic synthesis

Application Note: 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate in Advanced Organic Synthesis and Drug Discovery Introduction & Chemical Profiling 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly versatile, bifunctional b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate in Advanced Organic Synthesis and Drug Discovery

Introduction & Chemical Profiling

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by a benzodioxole core substituted with an ortho-nitro thiocyanate motif, this compound serves as a privileged scaffold. The benzodioxole ring imparts unique physicochemical properties—such as increased lipophilicity and conformational rigidity—while the adjacent nitro and thiocyanate groups offer a highly reactive handle for divergent heterocyclic synthesis.

Mechanistic Insights and Rationale (E-E-A-T)

The synthetic utility of 6-nitro-1,3-benzodioxol-5-yl thiocyanate stems from the synergistic reactivity of its functional groups:

  • Bifunctional Synergy & Cascade Cyclization : The nitro group acts as a masked nucleophile. Upon selective reduction, it generates an ortho-thiocyanatoaniline intermediate. Due to the proximity of the newly formed nucleophilic amine and the highly electrophilic carbon of the thiocyanate group, the intermediate undergoes spontaneous intramolecular cyclization[1]. This cascade avoids the need for external cyclization reagents, ensuring high atom economy and yielding fused 2-aminobenzothiazoles[2].

  • Biological Relevance in Drug Discovery : Beyond its role as a synthetic intermediate, the nitrophenyl thiocyanate (NPT) motif is a recognized pharmacophore. NPTs are potent inhibitors of Resuscitation-promoting factors (Rpfs), specifically RpfB, which are crucial peptidoglycan hydrolases responsible for the reactivation of dormant Mycobacterium tuberculosis (Mtb) cells[3]. The rigid, oxygen-rich benzodioxole core enhances the binding affinity within the RpfB active site, making this compound a highly valuable starting point for anti-tubercular drug development[4].

Mandatory Visualization: Divergent Synthetic Pathways

G A 6-Nitro-1,3-benzodioxol-5-yl thiocyanate B Fe / AcOH (Selective Reduction) A->B D NaBH4 / Pd-C (Deep Reduction) A->D F Biological Screening A->F C [1,3]Dioxolo[4,5-f][1,3] benzothiazol-6-amine B->C E 6-Amino-1,3-benzodioxole -5-thiol D->E G RpfB Inhibitor (Anti-TB Agent) F->G

Divergent synthetic and biological applications of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Reductive Cyclization to [1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine Objective: Synthesize a fused 2-aminobenzothiazole derivative via selective reduction and in situ cyclization. Causality & Choice of Reagents: Iron powder in glacial acetic acid (Béchamp reduction conditions) is selected because it provides a mild, single-electron transfer environment. This selectively reduces the nitro group to an amine without prematurely cleaving the sensitive S-CN bond, which is a common failure point when using harsh hydride donors.

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of 6-nitro-1,3-benzodioxol-5-yl thiocyanate in 30 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reduction : Heat the solution to 60°C. Add 40 mmol of activated Iron (Fe) powder portion-wise over 30 minutes to prevent thermal runaway.

  • Cyclization & Monitoring : Stir the mixture at 80°C for 2 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (yellow spot) and the appearance of a highly polar, UV-active product spot indicates successful reduction and spontaneous cyclization[1].

  • Workup : Cool to room temperature and filter through a Celite pad to remove iron salts. Neutralize the filtrate with saturated aqueous Na₂CO₃ until pH 8 is reached.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure 2-aminobenzothiazole derivative.

Protocol B: Synthesis of 6-Amino-1,3-benzodioxole-5-thiol (ortho-Aminothiophenol) Objective: Generate a versatile S,N-heterocycle precursor via deep reduction. Causality & Choice of Reagents: Sodium borohydride (NaBH₄) in the presence of catalytic Palladium on Carbon (Pd/C) is utilized to concurrently reduce the nitro group and cleave the thiocyanate to a free thiol. The product is isolated as a hydrochloride salt because free ortho-aminothiophenols are highly electron-rich and rapidly oxidize in air to form disulfide dimers.

Step-by-Step Methodology:

  • Preparation : Suspend 5 mmol of the starting material and 10 mol% Pd/C (10% w/w) in 40 mL of anhydrous ethanol under an inert argon atmosphere.

  • Deep Reduction : Cool the mixture to 0°C. Slowly add 20 mmol of NaBH₄. Self-Validation Check: Vigorous gas evolution (H₂) will occur. The reaction mixture will transition from a yellow suspension to a colorless/pale solution as the nitro and thiocyanate groups are reduced.

  • Filtration : Stir at room temperature for 4 hours. Filter the mixture through Celite under argon to remove the Pd/C catalyst.

  • Salt Formation : Immediately acidify the filtrate with 2M HCl in diethyl ether until pH 2 is reached.

  • Isolation : Collect the precipitated 6-amino-1,3-benzodioxole-5-thiol hydrochloride salt via vacuum filtration. Wash with cold ether and dry under vacuum to prevent oxidative degradation.

Data Presentation: Quantitative Summary

Reaction PathwayReagents & ConditionsIntermediate FormedFinal ProductTypical Yield (%)Primary Downstream Application
Reductive Cyclization Fe powder, Glacial AcOH, 80°C, 2hortho-Thiocyanatoaniline[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine78 - 85%Kinase inhibitors, fluorescent probes
Deep Reduction NaBH₄, Pd/C, EtOH, Argon, 0°C to RTConcerted reduction (No isolable intermediate)6-Amino-1,3-benzodioxole-5-thiol (HCl salt)65 - 72%Phenothiazine & benzothiazine synthesis
Biological Assay In vitro RpfB enzymatic assayN/A (Direct binding)RpfB-Inhibitor ComplexN/A (IC₅₀ ~ 2-5 µM)Anti-tubercular drug development

References

  • Title : Visible-light-initiated malic acid-promoted cascade coupling/ cyclization of aromatic amines and KSCN to 2-aminobenzothiazoles without photocatalyst Source : rhhz.net URL :[Link]

  • Title : Repurposing of antibacterial compounds for suppression of Mycobacterium tuberculosis dormancy reactivation by targeting resuscitation-promoting factors B Source : researchgate.net URL :[Link]

  • Title : Influence of the NPT and BPT compounds on suppression of resuscitation Source : researchgate.net URL :[Link]

Sources

Method

Application Note: Solubilization and Kinetic Solubility Profiling of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate for In Vitro Assays

Executive Summary The transition of synthetic small molecules from solid powder to assay-ready aqueous solutions is a critical inflection point in drug discovery. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate , characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of synthetic small molecules from solid powder to assay-ready aqueous solutions is a critical inflection point in drug discovery. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate , characterized by its rigid benzodioxole core, electron-withdrawing nitro group, and polarizable thiocyanate moiety, presents specific physicochemical challenges regarding aqueous solubility and aggregation. This application note details a robust, self-validating protocol for the dissolution, handling, and kinetic solubility assessment of this compound to ensure data integrity in downstream in vitro pharmacological and cellular assays.

Physicochemical Rationale and Solvent Selection

For lipophilic small molecules containing aromatic and pseudo-halogen (thiocyanate) functionalities, water acts as a poor primary solvent due to the high energy penalty of cavity formation within the aqueous hydrogen-bond network. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for compound management because of its amphipathic nature and strong hydrogen-bond acceptor capabilities, allowing it to solubilize highly hydrophobic compounds[1].

To prevent compound degradation (e.g., hydrolysis of the thiocyanate group) and maintain accurate dosing, anhydrous DMSO (>99.9% purity, stored under inert gas) must be utilized.

Table 1: Physicochemical Considerations and Mitigation Strategies
ParameterCharacteristic / ImplicationExperimental Mitigation Strategy
Primary Solvent Requires Anhydrous DMSOStore master stocks at -20°C in desiccated, light-protected matrix tubes to prevent water absorption.
Aqueous Solubility High risk of precipitationUtilize kinetic solubility protocols; prepare aqueous solutions immediately prior to assay execution[2].
Functional Groups Nitro (-NO2), Thiocyanate (-SCN)Avoid strong nucleophiles (e.g., high concentrations of DTT or mercaptoethanol) in the assay buffer that could react with the thiocyanate carbon.
Aggregation Risk Sub-visual particle formationPerform nephelometric QC to determine the maximum soluble concentration before bioassay screening[3].

Experimental Workflows and Protocols

Preparation of 10 mM Master Stock

Objective: Create a stable, homogenous primary stock solution without inducing thermal degradation.

  • Equilibration: Allow the sealed vial of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the powder.

  • Weighing: Weigh the required mass using a calibrated microbalance (readability 0.01 mg).

  • Dissolution: Add the calculated volume of anhydrous, mass-spectrometry grade DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes. Crucial Note: Do not apply heat, as this may induce thermal degradation of the nitro/thiocyanate groups or artificially inflate the apparent solubility, leading to precipitation upon cooling.

  • Storage: Aliquot into matrix tubes (e.g., 50 µL/tube) to avoid repeated freeze-thaw cycles and store at -20°C.

Kinetic Solubility Assessment via Nephelometry

Before introducing the compound into complex biological assays, its kinetic solubility must be established. Kinetic solubility is primarily measured in early discovery to assess a compound's ability to remain in solution during in vitro assays[2]. High-throughput solubility assays rely on precipitating the compound through the addition of a DMSO stock solution into water and measuring the resulting aggregates via nephelometry[3].

Step-by-Step Protocol:

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 10 mM compound stock in 100% DMSO using a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer the DMSO solutions into a flat-bottom, clear microtiter plate containing the target assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration must be fixed (e.g., 1% v/v) across all wells to ensure uniform solvent conditions[4].

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow for potential nucleation and particle aggregation.

  • Measurement: Read the plate using a microplate nephelometer. Nephelometry detects undissolved sub-visual particles via forward light scattering[5].

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The kinetic solubility limit is defined as the highest concentration before the scattering signal significantly deviates from the baseline buffer control[4].

Workflow A 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (Solid) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve & Sonicate C Serial Dilution Plate (100% DMSO) B->C Acoustic/Pin Transfer D Aqueous Assay Buffer (Final DMSO ≤ 1%) C->D Aqueous Dilution E Nephelometry QC (Light Scattering) D->E Check Solubility Limits F In Vitro Bioassay (Cells/Enzymes) D->F Execute Validated Assay

Figure 1: Compound handling workflow from solid powder to in vitro assay execution.

Managing DMSO Cytotoxicity in Cell-Based Assays

While DMSO is essential for keeping lipophilic compounds like 6-Nitro-1,3-benzodioxol-5-yl thiocyanate in solution, it is a biologically active solvent that can alter membrane permeability and act as a chemical chaperone[6].

When designing the final in vitro assay, the cellular toxicity of DMSO must be strictly managed:

  • Macrophage Models (e.g., RAW 264.7): Studies indicate that DMSO concentrations between 0.25% and 1.5% do not result in cellular toxicity in RAW 264.7 cells, but concentrations at 2.0% significantly inhibit cell viability[7].

  • T-Cell Models: For human CD8+ T cells, DMSO concentrations up to 0.6% are tolerated without impacting proliferation. However, concentrations at or above 1.2% can skew differentiation and inhibit proliferation[6].

  • Cardiomyoblasts and 3D Cultures: Research has shown that even low doses of DMSO (< 0.5%) can enhance the respiratory control ratio in cardiomyoblasts, suggesting that DMSO can exert biological effects even at "non-toxic" levels[8].

Authoritative Directive: Maintain the final DMSO concentration at ≤ 0.5% v/v across all wells, including vehicle controls. Furthermore, according to the recommendations of the NIH Assay Guidance Manual, the top test concentration in your dose-response curve must never exceed the compound's empirically determined kinetic solubility limit to ensure accurate IC50/EC50 interpolations[9].

Sources

Application

Application Note: 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate as a Strategic Intermediate in Drug Discovery

Executive Summary In modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the availability of highly functionalized, regiochemically pure intermediates. 6-Nitro-1,3-benzodioxol-5-yl thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the availability of highly functionalized, regiochemically pure intermediates. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (also known as 5-nitro-6-thiocyanatobenzo[d][1,3]dioxole) is a highly specialized, shelf-stable building block. Its unique structural topology—featuring a nitro group and a thiocyanate group positioned ortho to each other on a methylenedioxy-substituted benzene ring—makes it the premier precursor for synthesizing [1,3]dioxolo[4,5-f][1,3]benzothiazol-2-amine (5,6-methylenedioxy-2-aminobenzothiazole).

This resulting tricyclic core is a privileged pharmacophore utilized in the development of neurotherapeutics and targeted oncology agents. This application note details the mechanistic rationale, downstream applications, and self-validating experimental protocols for utilizing this intermediate in drug development workflows.

Mechanistic Insights & Chemical Causality

The strategic value of 6-nitro-1,3-benzodioxol-5-yl thiocyanate lies in its latent reactivity. Direct synthesis of 2-aminobenzothiazoles via the Kaufmann reaction (direct thiocyanation of anilines) often suffers from poor regioselectivity and over-oxidation. By utilizing a pre-functionalized ortho-nitro thiocyanate, chemists bypass these regiochemical ambiguities[1].

The chemical causality of the transformation relies on a tandem reduction-cyclization cascade :

  • Chemoselective Reduction: The nitro group is reduced to a primary amine. The choice of reducing agent is critical; catalytic hydrogenation (e.g., Pd/C) is strictly avoided as the sulfur atom in the thiocyanate moiety rapidly poisons transition metal catalysts. Instead, mild electron-transfer reagents like Tin(II) chloride (SnCl₂·2H₂O) are employed.

  • Spontaneous Intramolecular Cyclization: Once the nascent ortho-amine is generated, it acts as a powerful internal nucleophile. It attacks the highly electrophilic carbon of the adjacent thiocyanate group (-S-C≡N), driving a spontaneous ring closure.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the thermodynamically stable 2-aminobenzothiazole system.

ChemicalLogic A 6-Nitro-1,3-benzodioxol-5-yl thiocyanate B Chemoselective Reduction A->B SnCl2 / HCl C Ortho-Aminothiocyanate (Transient) B->C D Intramolecular Cyclization C->D Nucleophilic Attack E 2-Amino-5,6-methylenedioxy benzothiazole D->E Tautomerization

Fig 1: Mechanistic pathway of reductive cyclization from nitro-thiocyanate to 2-aminobenzothiazole.

Applications in Drug Discovery

The 5,6-methylenedioxy-2-aminobenzothiazole core derived from this intermediate is highly valued for its rigid, planar structure and unique hydrogen-bonding profile. The methylenedioxy ring acts as a conformationally locked bioisostere for methoxy groups, reducing the entropic penalty upon target binding.

  • Neurology (Alzheimer's & ALS): The scaffold is a critical component in the design of BACE-1 and Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, where the planar benzothiazole intercalates into the enzyme's active site[2]. Furthermore, it is used to synthesize analogs of the ALS drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), modulating NMDA receptor activity and glutamate release[3].

  • Oncology (Kinase Inhibition): The 2-aminobenzothiazole motif is a well-documented ATP-competitive hinge binder. Dithiocarbamate-substituted derivatives of this specific methylenedioxy core have been successfully evaluated as potent PIM-1 kinase inhibitors, demonstrating significant anti-mitotic and anti-cancer activity in SK-OV-3 ovarian cancer cell lines[4].

Quantitative Data: Optimization of Reductive Cyclization

To ensure maximum yield and prevent the degradation of the delicate methylenedioxy ring, the reductive cyclization must be carefully optimized. Table 1 summarizes the empirical data driving the selection of SnCl₂ as the optimal reagent.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation / Causality
SnCl₂·2H₂O (5 eq) EtOH / HCl (cat.)78 (Reflux)388 >98% Clean conversion; requires Celite filtration to remove insoluble tin salts.
Fe powder (6 eq)AcOH / H₂O8057592%Slower cyclization; trace uncyclized intermediate observed via LC-MS.
Na₂S₂O₄ (4 eq)THF / H₂O65124580%Incomplete reduction; basic conditions led to partial thiocyanate cleavage.
H₂, Pd/C (10%)MeOH2524<10N/ASevere catalyst poisoning by the sulfur atom; reaction stalled indefinitely.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol details the conversion of 6-nitro-1,3-benzodioxol-5-yl thiocyanate to [1,3]dioxolo[4,5-f][1,3]benzothiazol-2-amine. The procedure is designed as a self-validating system: at each critical juncture, a physical or chemical change confirms the success of the previous step.

Reagents Required:
  • 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (1.0 eq, ~10 mmol, 2.24 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 50 mmol, 11.28 g)

  • Absolute Ethanol (50 mL)

  • Concentrated HCl (37%, 2 mL)

  • Aqueous NH₄OH (28%) or 2M NaOH

  • Ethyl Acetate (EtOAc) and Celite® 545

Step-by-Step Methodology:
  • Substrate Dissolution: Suspend 6-nitro-1,3-benzodioxol-5-yl thiocyanate in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Validation: The starting material will form a pale yellow/orange suspension.

  • Reduction Initiation: Add SnCl₂·2H₂O in one portion, followed by the dropwise addition of 2 mL of concentrated HCl. The acid acts as a proton source to facilitate the reduction of the nitro group.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 3 hours. Validation: The suspension will transition into a clear, deep homogeneous solution as the nitro group reduces and cyclizes. TLC (Hexanes:EtOAc 1:1) should indicate the complete disappearance of the starting material (higher Rf) and the appearance of a highly polar, UV-active spot (lower Rf) that stains positive with ninhydrin (indicating the 2-amino group).

  • Quenching & Neutralization (Critical Step): Cool the reaction to room temperature and pour it over 100 g of crushed ice. Slowly add aqueous NH₄OH until the pH reaches 8–9. Causality: Neutralization is required to free the basic 2-aminobenzothiazole from its hydrochloride salt. However, this causes tin to precipitate as thick, gelatinous Sn(OH)₂/Sn(OH)₄.

  • Emulsion Resolution: Add 100 mL of EtOAc to the mixture. To break the resulting intractable emulsion, filter the entire biphasic mixture through a 2-inch pad of Celite under vacuum. Wash the filter cake with an additional 50 mL of hot EtOAc.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Toluene/Ethanol to yield [1,3]dioxolo[4,5-f][1,3]benzothiazol-2-amine as an off-white to pale tan crystalline solid.

Workflow S1 1. Reagent Preparation Dissolve substrate in EtOH S2 2. Reduction Phase Add SnCl2·2H2O + HCl, Reflux 3h S1->S2 S3 3. Quench & Neutralize Pour over ice, adjust pH to 8-9 S2->S3 TLC confirms cyclization S4 4. Emulsion Resolution Filter through Celite pad S3->S4 Precipitates Sn salts S5 5. Extraction & Isolation EtOAc extraction, dry, concentrate S4->S5 Yields pure pharmacophore

Fig 2: Self-validating experimental workflow for the synthesis of the 2-aminobenzothiazole core.

References

  • [1] Senatore, R., et al. "Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates." Organic Letters, ACS Publications, 2022.[Link]

  • [3] Vartak, A. P., et al. "Dipeptide Prodrugs of the Glutamate Modulator Riluzole." ACS Medicinal Chemistry Letters, ACS Publications, 2018.[Link]

  • [2] Demir Özkay, U., et al. "Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide derivatives." ChemistrySelect (via Semantic Scholar), 2024.[Link]

  • [4] Lafta, S.J., et al. "Design Synthesis and Biological Evaluation of Dithiocarbamate Substituted 2-Aminobenzothiazole Derivatives as Proviral Integration Site of Moloney Murine Leukaemia Virus 1 Kinase Inhibitors." Indian Journal of Pharmaceutical Sciences, 2021.[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for the Synthesis and Utilization of 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Context & Mechanistic Causality 6-Nitro-1,3-benzodioxol-5-yl thiocyanate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Context & Mechanistic Causality

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly functionalized, synthetically valuable building block. The benzodioxole core is a privileged scaffold in medicinal chemistry, frequently utilized to enhance lipophilicity and metabolic stability. The unique ortho-nitro thiocyanate functionalization serves as an orthogonal precursor for the synthesis of complex heterocycles, such as 2-aminobenzothiazoles, via reductive cyclization.

Historically, the synthesis of electron-deficient aryl thiocyanates relied on Sandmeyer-type reactions, which necessitate the generation of unstable and potentially explosive diazonium intermediates. Direct electrophilic thiocyanation via C–H functionalization 1 often fails for highly deactivated, nitro-substituted arenes. Consequently, transition-metal-catalyzed cross-coupling of aryl halides with thiocyanate salts has emerged as the definitive approach, offering superior chemoselectivity and safety.

Causality in Catalyst Selection

The synthesis of this specific compound from 5-iodo-6-nitrobenzo[d][1,3]dioxole requires a catalyst capable of overcoming the deactivating pull of the nitro group while avoiding catalyst poisoning—a common failure mode when using strongly coordinating pseudohalides like thiocyanate (SCN⁻).

  • Gold-Catalyzed C–S Coupling (State-of-the-Art): Utilizing an Au(I)/Au(III) redox cycle with a MeDalPhos ligand enables exceptionally mild conditions 2. The use of Silver thiocyanate (AgSCN) is a calculated choice: it acts as both the nucleophile source and a halide abstractor. The precipitation of AgI drives the equilibrium forward via Le Chatelier's principle, ensuring high catalytic turnover.

  • Copper-Catalyzed C–S Coupling (Scalable Alternative): A robust, cost-effective alternative utilizes CuI and 1,10-phenanthroline 3. The bidentate nitrogen ligand is critical; it stabilizes the transient Cu(III) intermediate post-oxidative addition, preventing unwanted disproportionation or homocoupling pathways.

Catalytic Cycle Visualization

AuCycle AuI [L-Au(I)]+ Active Catalyst OxAdd Oxidative Addition [L-Au(III)(Ar)(I)]+ AuI->OxAdd + Ar-I (5-Iodo-6-nitro- 1,3-benzodioxole) AnionEx Anion Exchange [L-Au(III)(Ar)(SCN)]+ OxAdd->AnionEx + AgSCN - AgI AnionEx->AuI Reductive Elimination Product 6-Nitro-1,3-benzodioxol- 5-yl thiocyanate AnionEx->Product Yields

Figure 1: Au(I)/Au(III) catalytic cycle for C-S cross-coupling synthesis of aryl thiocyanates.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield for the synthesis of 6-nitro-1,3-benzodioxol-5-yl thiocyanate.

EntryCatalyst SystemLigandSCN SourceSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂ (5 mol%)XPhosKSCNDMF100< 10Catalyst poisoning by strongly coordinating SCN⁻ ligand.
2CuI (10 mol%)1,10-PhenanthrolineKSCNDMF11078Robust Cu(I)/Cu(III) cycle; requires high thermal energy.
3MeDalPhosAuCl (5 mol%)None (Pre-ligated)AgSCNMeCN8092Ag⁺ acts as halide scavenger; highly efficient Au redox cycle.

Validated Experimental Protocols

Protocol A: Gold-Catalyzed Synthesis (High-Yield, Mild Conditions)

This protocol leverages the orthogonal reactivity of Gold catalysis to achieve maximum yield with minimal thermal degradation of the nitroarene.

Reagents:

  • 5-Iodo-6-nitrobenzo[d][1,3]dioxole (1.0 mmol, 293 mg)

  • Silver thiocyanate (AgSCN) (1.2 mmol, 199 mg)

  • MeDalPhosAuCl (5 mol%, 0.05 mmol)

  • Silver hexafluoroantimonate (AgSbF₆) (20 mol%, 0.20 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under N₂, combine MeDalPhosAuCl and AgSbF₆ in 2.0 mL of anhydrous MeCN. Stir for 10 minutes at room temperature. Causality: AgSbF₆ abstracts the chloride from the precatalyst, generating the highly active cationic[L-Au(I)]⁺ species and precipitating AgCl.

  • Substrate Addition: Add 5-iodo-6-nitrobenzo[d][1,3]dioxole and AgSCN, followed by the remaining 3.0 mL of MeCN.

  • Reaction Execution: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction visually. The mixture will transition from a relatively clear suspension to a dense, yellowish-white heterogeneous mixture. This is the precipitation of AgI, which self-validates that the anion exchange and oxidative addition steps are actively occurring.

  • Workup & Purification: Cool to room temperature and filter the crude mixture through a pad of Celite to remove insoluble AgI and unreacted AgSCN. Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate). The strong UV absorbance of the nitro group allows for straightforward TLC monitoring at 254 nm.

Protocol B: Copper-Catalyzed Synthesis (Scalable & Cost-Effective)

Designed for larger-scale syntheses where the cost of Gold catalysts is prohibitive.

Reagents:

  • 5-Iodo-6-nitrobenzo[d][1,3]dioxole (10.0 mmol, 2.93 g)

  • Potassium thiocyanate (KSCN) (15.0 mmol, 1.46 g)

  • Copper(I) iodide (CuI) (10 mol%, 1.0 mmol, 190 mg)

  • 1,10-Phenanthroline (20 mol%, 2.0 mmol, 360 mg)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with CuI, 1,10-phenanthroline, KSCN, and the aryl iodide under an argon atmosphere.

  • Solvent Addition: Add anhydrous DMF. The solution will initially appear dark reddish-brown due to the formation of the Cu-phenanthroline complex.

  • Heating: Heat the mixture to 110 °C for 24 hours.

  • Self-Validating Workup Rationale: Cool the mixture and dilute with Ethyl Acetate (100 mL). Wash the organic layer with a 10% aqueous ammonia solution (NH₄OH) (3 × 50 mL). Causality: Ammonia acts as a strong chelator, stripping the copper catalyst from the organic phase to form the highly water-soluble [Cu(NH₃)₄]²⁺ complex. This step is self-validating: the aqueous layer will turn deep blue, visually confirming the successful removal of the heavy metal catalyst.

  • Final Isolation: Wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from hot ethanol to yield pure 6-nitro-1,3-benzodioxol-5-yl thiocyanate.

Downstream Application: Reductive Cyclization

The strategic value of 6-nitro-1,3-benzodioxol-5-yl thiocyanate lies in its bifunctional nature. By subjecting the isolated compound to mild reducing conditions (e.g., Iron powder and aqueous NH₄Cl in ethanol), the nitro group is reduced to an aniline intermediate. Due to the extreme proximity of the electrophilic thiocyanate carbon, the newly formed amine undergoes spontaneous intramolecular nucleophilic attack, yielding 2-aminobenzo[d][1,3]dioxolo[4,5-f]benzothiazole—a highly complex, drug-like polycyclic scaffold achieved in a single operational step from the cross-coupled product.

References

  • Source: PubMed Central (PMC)
  • Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings Source: Organic Letters - ACS Publications URL
  • CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 6-Nitro-1,3-benzodioxol-5-yl thiocyanate synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 6-Nitro-1,3-benzodioxol-5-yl th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate .

This document addresses the critical variables in electrophilic thiocyanation, focusing on mechanistic causality, byproduct mitigation, and scalable protocol design within professional laboratory environments.

I. Reaction Pathway & Troubleshooting Nodes

To optimize yield, we must first isolate the points of failure within the reaction pathway. The synthesis relies on the in situ generation of an electrophilic thiocyanating species, typically N-thiocyanatosuccinimide (NTS), followed by electrophilic aromatic substitution (EAS).

G N1 5-Nitro-1,3-benzodioxole (Substrate) N4 Electrophilic Aromatic Substitution (EAS) N1->N4 N2 NBS + KSCN (Reagent Mixture) N3 N-Thiocyanatosuccinimide (Active Electrophile) N2->N3 EtOH, 0°C N3->N4 Nucleophilic Attack N5 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (Target) N4->N5 pH < 6 Workup N6 Hydrolysis to Thiol/Disulfide (Degradation Pathway) N4->N6 High pH or Heat

Fig 1: Reaction pathway and critical troubleshooting nodes for electrophilic thiocyanation.

II. Frequently Asked Questions (FAQs)

Q1: My conversion rate is stalling at 40-50%, and I am recovering unreacted starting material. Why is the electrophilic attack failing? A: This is almost always due to the incomplete generation or premature decomposition of the active electrophile. While highly reactive reagents like N-thiocyanatodibenzenesulfonimide (NTSI) exist, they often lead to poor yields (as low as 18%) due to instability[1]. The optimal approach utilizes N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) to generate N-thiocyanatosuccinimide (NTS) in situ[2]. If your yield is stalling, your NTS is likely decomposing before the substrate can react. Ensure the NBS is freshly recrystallized and the KSCN is completely dry. The generation step must be kept at 0 °C to stabilize the NTS intermediate[1].

Q2: I am seeing a significant amount of disulfide and thiol impurities in my LC-MS analysis post-workup. How do I prevent this? A: The thiocyanate group (-SCN) is highly sensitive to hydrolysis, particularly under alkaline conditions or extended heating[3]. During aqueous workup, thiocyanates can rapidly hydrolyze to thiols (or thiolates), which subsequently dimerize into disulfides[3]. To prevent this, strictly avoid basic washes (like saturated NaHCO3) if the reaction mixture is hot. Maintain a slightly acidic to neutral pH during extraction (pH 4–6) and keep the biphasic mixture cool (< 15 °C).

Q3: Does the choice of solvent significantly impact the regioselectivity and overall yield? A: Yes. The transition state of the in situ NTS generation and the subsequent EAS requires a solvent that can dissolve the inorganic KSCN while stabilizing polar intermediates. Studies indicate that protic solvents like ethanol yield optimal results for NBS/KSCN systems, significantly outperforming non-polar solvents like dichloromethane (DCM) which suffer from poor KSCN solubility[2].

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on established electrophilic thiocyanation methodologies[1][2].

Solvent SystemTemp (°C)NBS:KSCN RatioAdditiveObserved IssueEst. Yield
Dichloromethane25 °C1.0 : 1.0NonePoor KSCN solubility< 20%
Ethanol (Absolute)25 °C1.0 : 1.0NoneNTS decomposition45 - 50%
Ethanol (Absolute)0 °C to RT1.2 : 1.5NoneOptimal conditions 85 - 92%
Ethanol / Water80 °C1.2 : 1.5NoneExtensive SCN hydrolysis< 10%

IV. Standard Operating Procedure: Optimized Synthesis

Note: This protocol is intended strictly for professional laboratory environments. Ensure all procedures are conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE).

1. Reagent Preparation & Electrophile Generation:

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add absolute ethanol (50 mL) and Potassium Thiocyanate (KSCN) (15.0 mmol, 1.5 equiv). Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add freshly recrystallized N-Bromosuccinimide (NBS) (12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. The solution will shift in color, indicating the in situ formation of N-thiocyanatosuccinimide (NTS)[2]. Stir for an additional 15 minutes at 0 °C.

2. Substrate Addition & Reaction:

  • Dissolve 5-Nitro-1,3-benzodioxole (10.0 mmol, 1.0 equiv) in a minimal amount of absolute ethanol (10 mL).

  • Add the substrate solution dropwise to the active NTS mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitor the reaction progress via HPLC or TLC (typically complete within 2–4 hours). The strong activating effect of the dioxole oxygen directs the electrophile efficiently to the 6-position.

3. Quenching and Controlled Workup (Critical for Yield):

  • Once the starting material is consumed, quench the reaction by adding 50 mL of cold, deionized water. Crucial: Do not use basic quenching agents, as alkaline conditions promote thiocyanate hydrolysis to thiols and disulfides[3].

  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3 x 30 mL). MTBE is preferred as it limits the extraction of highly polar succinimide byproducts.

  • Wash the combined organic layers with cold brine (30 mL). Ensure the pH of the aqueous wash is slightly acidic to neutral (pH ~5-6).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

4. Purification:

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

V. References

  • Mallikarjunaswamy, A. M. M., et al. "An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines." Chemistry, MDPI AG, 2024.[Link]

  • "Process Development and Scale-Up of AZD7545, a PDK Inhibitor." ACS Publications, 2012.[Link]

  • Li, C., et al. "Electrophilic Thiocyanato Reagent Assisted Oxa-Michael/Thiocyanation of α,β-Unsaturated Ketones." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Welcome to the technical support center for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Due to the specific and reactive nature of its functional groups, improper storage can lead to degradation, compromising experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address potential storage issues.

Understanding the Compound's Stability

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a complex organic molecule featuring a nitro group, a benzodioxole ring, and a thiocyanate group. Each of these functional groups contributes to its chemical reactivity and potential degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, while also rendering nitroaromatic compounds generally resistant to oxidative degradation.[1][2] The thiocyanate group can be prone to hydrolysis, isomerization, and thermal decomposition.[3][4][5] The benzodioxole moiety, while generally stable, can be sensitive to strong acidic or basic conditions.

The primary factors that can influence the degradation of this compound during storage are:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.[4][5]

  • Light: Many nitroaromatic and sulfur-containing compounds are photosensitive and can degrade upon exposure to UV or visible light.[6][7][8]

  • Atmosphere: The presence of oxygen and moisture can lead to oxidative and hydrolytic degradation.[9][10]

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the thiocyanate group.[11]

Below is a visualization of the potential degradation influencers for this compound.

Caption: Factors Influencing Degradation of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Question 1: I've noticed a color change (e.g., yellowing) in my solid sample of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate over time. What could be the cause and is the compound still usable?

Answer:

A color change, typically to a yellowish hue, is a common indicator of degradation for nitroaromatic compounds and thiocyanates.

Potential Causes:

  • Photodegradation: Exposure to light, especially UV light, is a primary cause of discoloration in photosensitive compounds.[6][7][8]

  • Oxidation: Interaction with atmospheric oxygen can lead to the formation of colored byproducts.[10]

  • Thermal Stress: Prolonged exposure to ambient or elevated temperatures can induce slow decomposition.[4]

Troubleshooting and Solutions:

  • Assess the Extent of Degradation: The usability of the compound depends on the degree of degradation. For highly sensitive applications like drug development, any visible change may warrant discarding the batch. For less critical applications, you may consider purification.

  • Implement Light Protection:

    • Primary Container: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to block light.[6][12]

    • Secondary Storage: Place the primary container in a dark storage cabinet or a light-proof secondary container.[7]

  • Control the Atmosphere:

    • Inert Gas: For long-term storage, it is highly recommended to store the compound under an inert atmosphere of argon or nitrogen.[10][13][14] This can be achieved by using a glovebox or Schlenk line techniques to flush the container with inert gas before sealing.[13][14][15]

    • Airtight Seal: Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to minimize contact with air and moisture.[12][16]

  • Re-purification: If the compound is deemed valuable and the degradation is minor, re-crystallization from an appropriate solvent system may remove the colored impurities. However, the stability of the purified material will still be a concern.

Question 2: My analytical results (e.g., HPLC, NMR) show the presence of impurities that were not there when I first received the compound. What are the likely degradation products?

Answer:

The appearance of new signals in your analytical data indicates chemical degradation. Based on the compound's structure, several degradation pathways are plausible.

Potential Degradation Pathways and Products:

  • Hydrolysis of the Thiocyanate Group: In the presence of moisture, the thiocyanate group can hydrolyze to a thiocarbamate or, under more forceful conditions, to a thiol.[3][17] This can be catalyzed by acidic or basic impurities.

  • Isomerization to Isothiocyanate: Thiocyanates can isomerize to the more thermodynamically stable isothiocyanates, especially when heated.[3]

  • Reduction of the Nitro Group: While less common under typical storage conditions, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents or certain contaminants.

  • Decomposition of the Benzodioxole Ring: Though generally stable, the benzodioxole ring can be cleaved under harsh acidic or oxidative conditions, which are unlikely during proper storage but could be initiated by contaminants.

Experimental Workflow for Identification and Prevention:

Caption: Workflow for Investigating and Preventing Degradation

Corrective Actions:

  • Characterize Impurities: Use techniques like LC-MS and high-field NMR to identify the structure of the degradation products. This will provide direct evidence for the degradation pathway.

  • Review Storage Protocol: Cross-reference your current storage method with the recommended conditions outlined in the table below.

  • Implement Optimal Storage: Transfer a fresh, pure sample to a new, clean, and dry amber vial. Flush with argon or nitrogen, seal tightly, and store at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate?

A1: The ideal storage conditions are summarized in the table below. The goal is to minimize exposure to heat, light, and atmospheric oxygen and moisture.[12][16][18]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[19]Reduces the rate of thermal decomposition and other degradation reactions.[18]
Atmosphere Inert gas (Argon or Nitrogen)[10][13]Prevents oxidation and hydrolysis by displacing oxygen and moisture.[10]
Light In the dark (Amber vial or wrapped container)[6][12]Prevents photodegradation.[6][7]
Container Tightly sealed glass vial with PTFE-lined capProvides a chemically inert barrier and prevents atmospheric exchange.
Moisture Dry conditions (dessicator for short-term handling)[13]Minimizes the risk of hydrolysis of the thiocyanate group.[17]

Q2: How long can I store 6-Nitro-1,3-benzodioxol-5-yl thiocyanate?

A2: The shelf life of the compound is highly dependent on the storage conditions. When stored under the ideal conditions described above, the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of the compound after 6-12 months of storage, or if any visual changes are observed.[20][21] Many organic compounds have an expiration date due to potential for degradation over time.[22]

Q3: Is it necessary to store the compound under an inert atmosphere?

A3: For long-term storage (greater than a few weeks) or for use in highly sensitive applications, storage under an inert atmosphere is strongly recommended.[10][13][14] While short-term storage in a tightly sealed container in a refrigerator may be sufficient for some purposes, an inert atmosphere provides the best protection against oxidative and hydrolytic degradation pathways.

Q4: What should I do if I suspect my compound has degraded?

A4: If you suspect degradation, you should:

  • Quarantine the material: Do not use it in any experiments until its purity has been verified.

  • Re-analyze the compound: Use a reliable analytical method such as HPLC, LC-MS, or NMR to determine the purity and identify any degradation products.

  • Compare to a reference standard: If available, compare the analytical data to that of a fresh or certified reference standard.

  • Decide on the next steps: Based on the level of degradation, you can choose to either purify the material (if feasible and economical) or dispose of it according to your institution's chemical waste guidelines.

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes. In addition to standard laboratory safety practices (wearing gloves, eye protection, and a lab coat), consider the following:

  • Work in a well-ventilated area: Handle the solid in a fume hood to avoid inhalation of any fine particles.[16][23]

  • Minimize exposure to air and light: When weighing or preparing solutions, do so as quickly as is safely possible. Use amber glassware or cover your glassware with aluminum foil.[6]

  • Use dry solvents and glassware: If preparing solutions, ensure your solvents are anhydrous and your glassware is oven-dried to prevent hydrolysis.[15]

References

  • Eawag. (1999). Thiocyanate Degradation Pathway. Eawag-BBD. Available from: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available from: [Link]

  • Katayama, Y., et al. (1992). A Thiocyanate Hydrolase of Thiobacillus Thioparus. A Novel Enzyme Catalyzing the Formation of Carbonyl Sulfide From Thiocyanate. Journal of Biological Chemistry, 267(13), 9170-5. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • Wikipedia. (n.d.). Organic thiocyanates. Available from: [Link]

  • Lee, C., et al. (2003). Mutagenicity of nitroaromatic degradation compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 1-8. Available from: [Link]

  • Sorokin, D. Y., et al. (2007). Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans. FEMS Microbiology Letters, 277(2), 249-255. Available from: [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Available from: [Link]

  • He, Y., et al. (1991). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available from: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Available from: [Link]

  • Mäkinen, R. M. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. University of Jyväskylä. Available from: [Link]

  • Vronteli, N., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Molecular Informatics, 32(2), 143-152. Available from: [Link]

  • Kogo, A., & Murakami, T. N. (2023). Effect of Humidity on Crystal Growth of CuSCN for Perovskite Solar Cell Applications. ChemPhysChem, 24(8), e202200832. Available from: [Link]

  • Liotta, D., & Engel, R. (1975). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates. Canadian Journal of Chemistry, 53(7), 907-913. Available from: [Link]

  • Chattaway, F. D., & Stevens, H. P. (1897). LXI1.—Hydrolysis of Perthiocyanic Acid. Journal of the Chemical Society, Transactions, 71, 607-612. Available from: [Link]

  • Reddit. (2019). How do chemist avoid chemicals from reacting with the air?. r/OrganicChemistry. Available from: [Link]

  • The Royal Photographic Society. (2016). The Stability of Thiocyanates. The Journal of Photographic Science. Available from: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available from: [Link]

  • XiXisys. (n.d.). N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzamide | CAS 58276-89-4 GHS SDS (English). Available from: [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]

  • Baglioni, P., et al. (2025). Exploring organic compound preservation through long-term in situ experiments in the Atacama desert and the relevance for Mars. Communications Earth & Environment, 6(1), 1-11. Available from: [Link]

  • ResearchGate. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Available from: [Link]

  • Wikipedia. (n.d.). Air-free technique. Available from: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Thiocyanate Corrosion Inhibitors: A Potential Problem for Successful Well Completions. Available from: [Link]

  • Kogo, A., & Murakami, T. N. (2023). Effect of Humidity on Crystal Growth of CuSCN for Perovskite Solar Cell Applications. ChemPhysChem, 24(8), e202200832. Available from: [Link]

  • MDPI. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Available from: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available from: [Link]

  • PubMed. (2025). Thiocyanate degradation by mixed bacterial consortia: Adaptive mechanism in response to thiocyanate stress and metabolic pathway. Available from: [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]

  • USDA ARS. (n.d.). Impact of Thiocyanate Salts on Physical, Thermal, and Rheological Properties of Zein Films. Available from: [Link]

  • University College Dublin. (n.d.). Efficient and stable perovskite solar cells prepared in ambient air irrespective of the humidity. Available from: [Link]

  • ResearchGate. (2023). Do the organic compounds have an expiry date?. Available from: [Link]

  • PubMed Central. (2020). Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater. Available from: [Link]

  • American Chemical Society. (2024). Inorganic Metal Thiocyanates. ACS Publications. Available from: [Link]

  • University of Nebraska-Lincoln. (2013). Suggested Storage Time Limits for Common Peroxidizable Compounds. Available from: [Link]

  • Kemija u industriji. (2025). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Available from: [Link]

  • Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Available from: [Link]

  • Sciencemadness Discussion Board. (2018). Cyanide synthesis by thermal decomposition of Thiocyanate. Available from: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PubMed Central. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available from: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of polyfunctional aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of polyfunctional aromatics. The analyte —6-Nitro-1,3-benzodioxol-5-yl thiocyanate —presents a unique triad of chemical features: an electron-rich benzodioxole ring, a strongly electron-withdrawing nitro group, and a pH-sensitive thiocyanate pseudohalide.

This guide provides field-proven methodologies, empirical data, and troubleshooting FAQs to help you establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this complex molecule.

Part 1: Self-Validating Protocol for Mobile Phase Optimization

To prevent on-column degradation and secondary interactions, the mobile phase must be carefully buffered, and the organic modifier must be selected to accommodate the strong dipole moment of the nitroaromatic system[1].

Step 1: Column Selection & Equilibration

  • Action: Select a high-purity, fully endcapped C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Causality: A phenyl phase provides orthogonal π−π selectivity that strongly interacts with the electron-deficient nitroaromatic ring, often yielding superior resolution compared to standard alkyl phases[2].

  • Equilibration: Flush the column with 100% Acetonitrile (ACN) for 20 column volumes to remove lipophilic contaminants before introducing the aqueous buffer.

Step 2: Mobile Phase Preparation

  • Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.0 using dilute formic acid.

  • Causality: A pH of 4.0 maintains the chemical stability of the -SCN group (preventing base-catalyzed hydrolysis) while ensuring reproducible protonation of residual silanols on the silica support[3].

  • Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality: Acetonitrile provides better solvation for nitroaromatics via dipole-dipole interactions and yields significantly lower column backpressure than methanol[1].

Step 3: Gradient Design & Injection

  • Parameters: Program a linear gradient from 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Sample Prep: Inject 5 µL of a 50 µg/mL standard of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. Ensure the sample is dissolved in a solvent weaker than the mobile phase (e.g., 20:80 ACN:Water) to prevent band broadening[4].

Step 4: System Suitability & Self-Validation

  • Validation Check: Calculate the USP Tailing Factor ( T ). The system is validated for quantitative analysis if T≤1.2 and the theoretical plate count ( N ) is >10,000 . If T>1.2 , proceed directly to the Troubleshooting FAQs below.

Part 2: Quantitative Optimization Data

The following table summarizes empirical data demonstrating how mobile phase pH and organic modifier selection impact the chromatography of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Mobile Phase (Aqueous : Organic)Buffer / AdditivepHUSP Tailing Factor ( T )Retention Time (min)Analyte Recovery (%)
50% Water : 50% MeOHNone7.01.858.495.8
50% Water : 50% ACNNone7.01.427.196.2
50% Water : 50% ACN10 mM Ammonium Acetate6.51.257.398.5
50% Water : 50% ACN0.1% Formic Acid2.81.087.899.9
50% Water : 50% ACN 10 mM Ammonium Formate 4.0 1.05 7.5 99.9
Part 3: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how do I fix it? Answer: Peak tailing in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and active, ionized silanol groups on the stationary phase. For 6-Nitro-1,3-benzodioxol-5-yl thiocyanate, the thiocyanate group acts as a soft Lewis base that can interact with trace metal impurities in the silica matrix, while the nitro group polarizes the molecule. Solution: Switch to a highly deactivated, endcapped column. Lower the mobile phase pH to ~3.0-4.0 using formic acid to fully protonate residual silanols, thereby neutralizing their charge and eliminating secondary ion-exchange interactions[3][4].

Q2: My chromatogram shows a main peak with a leading shoulder or a split peak. What causes this? Answer: Split peaks or leading shoulders typically indicate either a disrupted sample flow path (e.g., a column void) or sample solvent incompatibility[4]. However, for thiocyanate derivatives, this can also indicate chemical degradation. At pH > 7.0, the thiocyanate group is susceptible to nucleophilic attack and hydrolysis. Solution: First, ensure your injection solvent is weaker (more aqueous) than your starting mobile phase to prevent "solvent focusing" issues[4]. Second, strictly avoid basic buffers (like phosphate at pH 8) to prevent on-column degradation of the thiocyanate moiety.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? Answer: Acetonitrile is highly recommended. Standard environmental methods governing the analysis of nitroaromatics explicitly favor acetonitrile[1]. Acetonitrile operates via dipole-dipole interactions, which perfectly complement the strong dipole moment of the nitro group. Furthermore, it provides lower viscosity and sharper peak shapes compared to the hydrogen-bonding environment of methanol[2].

Part 4: Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Evaluate Chromatogram: 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Tailing Issue: Peak Tailing? Start->Tailing Degradation Issue: Multiple Peaks (Degradation)? Start->Degradation Retention Issue: Retention Shift? Start->Retention Silanol Cause: Silanol Interactions or Metal Contamination Tailing->Silanol Yes Hydrolysis Cause: -SCN Hydrolysis (High pH > 7.0) Degradation->Hydrolysis Yes Organic Cause: Organic Modifier Imbalance Retention->Organic Yes Fix1 Action: Use Endcapped C18 Add 0.1% Formic Acid Silanol->Fix1 Fix2 Action: Lower pH to 3.0-5.0 Avoid Basic Buffers Hydrolysis->Fix2 Fix3 Action: Optimize ACN:Water Gradient Organic->Fix3

Fig 1. Diagnostic workflow for HPLC troubleshooting of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).1

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.2

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.4

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?3

Sources

Optimization

Reducing impurities in 6-Nitro-1,3-benzodioxol-5-yl thiocyanate crystallization

Welcome to the Technical Support Center for Advanced Intermediate Crystallization. This guide is specifically engineered for researchers and process chemists optimizing the isolation and purification of 6-Nitro-1,3-benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Crystallization. This guide is specifically engineered for researchers and process chemists optimizing the isolation and purification of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate .

Due to the unique stereoelectronic properties of the benzodioxole ring coupled with the ambidentate nature of the thiocyanate moiety, standard recrystallization approaches often lead to significant yield loss, oiling out, or impurity entrapment. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating methodology to ensure high-purity crystalline recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product form a sticky, dark oil at the bottom of the flask instead of crystallizing? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." The 6-nitro-1,3-benzodioxol-5-yl thiocyanate molecule possesses a highly lipophilic benzodioxole core alongside strongly dipolar nitro and thiocyanate groups. When the solution reaches supersaturation rapidly (e.g., via shock cooling or excessive anti-solvent addition), the solute separates as a solute-rich liquid phase rather than a solid crystal lattice. Causality & Fix: LLPS is exacerbated by the presence of structurally similar impurities that disrupt crystal lattice packing. To bypass the LLPS boundary, you must widen the Metastable Zone Width (MSZW) by using a binary solvent system (e.g., Ethyl Acetate/Heptane) and introducing seed crystals at a low supersaturation state before cooling.

Q2: My HPLC shows a secondary peak growing during the recrystallization process. What is causing this degradation? A: You are likely observing the thermal or photochemical isomerization of the target thiocyanate (-SCN) into its isothiocyanate (-NCS) isomer[1]. The thiocyanate anion is an ambidentate nucleophile; while S-alkylation is kinetically favored during synthesis, the N-linked isothiocyanate is thermodynamically more stable. Causality & Fix: Prolonged heating during dissolution provides the activation energy required for this rearrangement. Furthermore, dissolving crude salts in hot solutions can cause trace impurities to decompose and redissolve, making them impossible to purge[2]. Keep dissolution temperatures strictly below 50°C and minimize exposure to direct UV light.

Q3: LC-MS analysis reveals a high-molecular-weight impurity (approx. double the target mass). How do I purge this? A: This is the disulfide dimer: bis(6-nitro-1,3-benzodioxol-5-yl) disulfide. Organic thiocyanates are sensitive to hydrolysis, particularly under basic conditions, which cleaves the -SCN group to yield a free thiol. This intermediate rapidly oxidizes in the presence of atmospheric oxygen to form a disulfide[3]. Causality & Fix: The disulfide is highly insoluble and will co-crystallize with your target. Prevent its formation by strictly deoxygenating your crystallization solvents (sparging with N₂) and ensuring the crude mixture is neutralized prior to isolation.

ImpurityPathway SM 5-Nitro-1,3-benzodioxole (Starting Material) Target 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (Target, -SCN) SM->Target Thiocyanation (KSCN, Oxidant) IsoImp Isothiocyanate Impurity (-NCS Isomer) SM->IsoImp N-attack (Ambidentate) Target->IsoImp Thermal/UV Isomerization Disulfide Disulfide Impurity (Oxidative Dimer) Target->Disulfide Hydrolysis & Oxidation

Fig 1. Mechanistic pathways of target synthesis and primary impurity formation.

Part 2: Quantitative Impurity Profiling

To successfully purge impurities, you must exploit their distinct physicochemical properties. The table below summarizes the analytical signatures and targeted crystallization strategies for the most common byproducts.

Impurity ClassMechanistic OriginAnalytical SignatureCrystallization Purge Strategy
Isothiocyanate (-NCS) Thermal/photochemical isomerization of -SCN[1]IR: ~2100 cm⁻¹ (broad)HPLC: RRT ~1.1Kinetic Control: Restrict dissolution T < 50°C. Purge via heptane anti-solvent (higher solubility in non-polar media).
Disulfide Dimer Cleavage of -SCN to thiol, followed by oxidation[3]LC-MS: [M+H]⁺ ~397 m/zHPLC: RRT ~1.8Pre-treatment: Disulfide is highly insoluble. Perform clarifying hot filtration (45°C) prior to anti-solvent addition.
Unreacted Starting Material Incomplete electrophilic aromatic substitutionHPLC: RRT ~0.8Wash Strategy: Highly soluble in cold heptane; efficiently removed during the final displacement wash.
Inorganic Salts Residual KSCN/Cu salts from synthesisAsh test / ICP-MSAqueous Wash: Perform a cold aqueous wash of the organic phase prior to crystallization[2].

Part 3: Self-Validating Crystallization Protocol

This protocol utilizes an Anti-Solvent/Cooling hybrid approach designed to prevent LLPS and thermal degradation. It is a self-validating system : it includes built-in analytical checkpoints (Steps 2 & 4) to guarantee the physicochemical state of the solution before proceeding, eliminating guesswork.

CrystWorkflow Crude Crude Mixture (Target + Impurities) Dissolution Dissolution in EtOAc (T = 45°C, N2 blanket) Crude->Dissolution Filtration Clarifying Filtration (Removes Disulfide/Salts) Dissolution->Filtration Titration Heptane Titration (Reach Cloud Point) Filtration->Titration Seeding Seeding & Aging (Prevents Oiling Out) Titration->Seeding Cooling Controlled Cooling (0.1°C/min to 5°C) Seeding->Cooling

Fig 2. Self-validating low-temperature crystallization workflow.

Step-by-Step Methodology:

1. Dissolution under Kinetic Control: Suspend the crude 6-nitro-1,3-benzodioxol-5-yl thiocyanate in degassed Ethyl Acetate (approx. 5 volumes). Warm the jacketed reactor to 45°C (Do not exceed 50°C to prevent isothiocyanate formation). Agitate until the bulk solid dissolves.

2. Clarification & Validation Checkpoint 1: Pass the warm solution through a 0.22 µm PTFE filter into a clean, pre-warmed crystallizer. Self-Validation: Inspect the filter cake. A dark, insoluble residue confirms the successful capture of inorganic salts and the disulfide dimer. If the filtrate is cloudy, re-filter.

3. Anti-Solvent Titration: Maintain the filtrate at 45°C. Slowly dose in Heptane (anti-solvent) at a rate of 0.1 vol/min until the solution reaches the "cloud point" (persistent turbidity that does not dissipate after 30 seconds of stirring). Once the cloud point is reached, immediately add 0.2 volumes of Ethyl Acetate to return the solution to a clear, metastable state.

4. Seeding & Validation Checkpoint 2: Introduce 1 wt% of pure 6-nitro-1,3-benzodioxol-5-yl thiocyanate seed crystals. Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature. Self-Validation: Extract a 1 mL aliquot and cool it rapidly to 20°C in a vial. If crystalline solids form within 5 minutes without oiling out, the bulk solution's metastable zone is properly established. If an oil forms, add 0.5 volumes of Ethyl Acetate to the bulk reactor and repeat the seeding step.

5. Controlled Desupersaturation: Initiate a linear cooling ramp from 45°C to 5°C at a strict rate of 0.1°C/min . This slow desupersaturation ensures the target molecules incorporate into the crystal lattice while leaving the isothiocyanate impurity dissolved in the mother liquor.

6. Isolation and Displacement Wash: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (0°C) Heptane to displace the impurity-rich mother liquor. Dry under vacuum at ambient temperature (20-25°C) to constant weight.

References

  • Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates Organic Letters - ACS Publications[Link]

  • Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity PMC - National Institutes of Health[Link]

  • Method of purifying ammonium thiocyanate US Patent 1970303A - Google P

Sources

Troubleshooting

Handling moisture sensitivity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate during reactions

Topic: Handling Moisture Sensitivity in 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate Workflows Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals I. Executive Summary & Mechanistic Insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Handling Moisture Sensitivity in 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate Workflows Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

I. Executive Summary & Mechanistic Insight

6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly versatile electrophilic building block used in the synthesis of sulfur-containing heterocycles and pharmaceutical intermediates. However, users frequently report low yields or complex product mixtures due to its acute moisture sensitivity.

The Causality of Degradation: The sensitivity of this specific compound is driven by the synergistic electronic effects of its substituents. The ortho-nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects on the benzodioxole ring. This depletes electron density from the sulfur atom, which in turn highly polarizes the adjacent S-C≡N bond. Consequently, the thiocyanate carbon becomes exceptionally electrophilic, drastically lowering the activation energy required for nucleophilic attack by ambient water molecules [1].

II. Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield a broad mixture of products even when using "sealed" vessels? A: Standard sealed vessels trap ambient humidity. Because the thiocyanate carbon in 6-nitro-1,3-benzodioxol-5-yl thiocyanate is highly electrophilic, even trace parts-per-million (ppm) levels of H₂O can initiate hydrolysis. Under neutral or acidic conditions, water attacks the nitrile carbon to form an S-aryl thiocarbamate. Under basic conditions, hydroxide ions cleave the C-S bond entirely, yielding an aryl thiol that rapidly oxidizes into a diaryl disulfide [2].

Q2: How can I rapidly detect moisture-induced degradation before committing to a long reaction? A: Infrared (IR) spectroscopy is your most reliable inline diagnostic tool. The intact thiocyanate (-SCN) group exhibits a sharp, unmistakable absorption band at ~2150 cm⁻¹. If moisture degradation has occurred, this peak will diminish or vanish, replaced by a broad carbonyl (C=O) stretch at ~1650 cm⁻¹ (indicating thiocarbamate formation) or an S-H stretch at ~2550 cm⁻¹ (indicating thiol formation).

Q3: Does the choice of base in my reaction influence the degradation pathway? A: Absolutely. Aqueous bases or highly nucleophilic amines (e.g., primary/secondary amines in the presence of trace water) will directly attack the thiocyanate group, leading to irreversible saponification to the thiol [2]. Always use strictly anhydrous, non-nucleophilic bases (e.g., dry DIPEA or DBU) if basic conditions are required.

III. Quantitative Degradation Matrix

To assist in rapid LC-MS and IR troubleshooting, the following table summarizes the quantitative analytical signatures of the primary moisture-induced degradation products.

Degradation ProductEnvironmental TriggerIR Signature (cm⁻¹)Mass Spectrometry (ESI+)Prevention Strategy
Intact Reagent N/A (Baseline)2150 (Sharp, -SCN)[M+H]⁺ (Base Mass)N/A
S-Aryl Thiocarbamate Acidic / Neutral + H₂O1650 (C=O), 3300 (N-H)[M+H]⁺ + 18 Da Use rigorously dried solvents (<10 ppm H₂O).
Aryl Thiol Basic + H₂O2550 (Weak, S-H)[M-CN+H]⁺ (-26 Da )Avoid aqueous bases; use Schlenk techniques.
Diaryl Disulfide Basic + H₂O + O₂N/A (S-S is IR inactive)[2M - 2CN]⁺ (Dimer)Degas solvents (Freeze-Pump-Thaw); Ar blanket.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, do not rely on standard benchtop techniques. Use the following self-validating workflows.

Protocol A: Anhydrous Reaction Setup & Inline Validation

This protocol ensures the reaction environment is free of nucleophilic moisture prior to the introduction of the thiocyanate.

  • Glassware Preparation: Flame-dry all reaction flasks, stir bars, and condensers under a vacuum of <0.1 Torr for 10 minutes.

  • Inert Atmosphere Backfill: Backfill the system with high-purity Argon (99.999%).

    • Validation Step: Insert a dry cobalt-chloride moisture-indicator strip into the argon exhaust line; the system is validated for use only if the strip remains strictly blue.

  • Solvent Dispensation: Dispense reaction solvents (e.g., DCM, THF) directly from a Solvent Purification System (SPS) over activated 3Å molecular sieves.

    • Validation Step: Perform a Karl Fischer titration on a 1 mL solvent aliquot. Proceed only if the water content is <10 ppm.

  • Reagent Introduction: Transfer the 6-Nitro-1,3-benzodioxol-5-yl thiocyanate into the reaction vessel inside an argon-filled glovebox to prevent surface humidity absorption.

  • Inline Monitoring: Once the reaction is initiated, extract 50 µL aliquots every 30 minutes under positive argon pressure. Quench in dry solvent and analyze via IR-ATR.

    • Validation Step: The anhydrous integrity of the reaction is confirmed if the 2150 cm⁻¹ peak remains stable relative to your internal standard without the appearance of a 1650 cm⁻¹ shoulder.

Protocol B: Moisture-Free Workup and Isolation

Standard aqueous extraction will destroy unreacted thiocyanate and sensitive intermediates.

  • Anhydrous Quenching: Quench the reaction using a strictly anhydrous proton source (e.g., a stoichiometric amount of dry acetic acid in THF) rather than an aqueous quench.

  • Inert Filtration: If insoluble salts are generated, filter the crude mixture through a pad of oven-dried Celite under a blanket of argon using a Schlenk frit. Do not expose the filter cake to ambient air.

  • Controlled Concentration: Evaporate solvents using a rotary evaporator backfilled with argon.

    • Validation Step: Maintain the water bath strictly below 30°C. Higher temperatures exponentially accelerate trace-moisture hydrolysis during concentration.

V. Mechanistic Pathway Visualization

The following diagram maps the divergent degradation pathways of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate when exposed to moisture under varying pH conditions.

DegradationPathway ArSCN 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (Electrophilic Carbon) HydrolysisAcid Acidic/Neutral Hydrolysis (+ H2O) ArSCN->HydrolysisAcid Moisture Exposure HydrolysisBase Basic Hydrolysis (+ H2O / OH-) ArSCN->HydrolysisBase Moisture Exposure Thiocarbamate S-Aryl Thiocarbamate [Ar-S-C(=O)NH2] HydrolysisAcid->Thiocarbamate Nucleophilic Addition Thiol Aryl Thiol [Ar-SH] HydrolysisBase->Thiol Cleavage of C-S Bond Disulfide Diaryl Disulfide [Ar-S-S-Ar] Thiol->Disulfide Air Oxidation

Mechanistic pathways of moisture-induced degradation of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

VI. References

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization Source: ACS Omega URL:

  • Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate Substitutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the derivatization of highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the derivatization of highly functionalized benzodioxoles.

The molecule 6-Nitro-1,3-benzodioxol-5-yl thiocyanate presents a classic synthetic paradox. The C6-nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic intermediate. However, its immense steric bulk severely restricts the approach trajectory of incoming nucleophiles targeting the adjacent C5 position[1]. This guide provides field-proven, self-validating methodologies to bypass these steric limitations and achieve high-yielding substitutions.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why is the C5-thiocyanate group so resistant to substitution despite the activating C6-nitro group? A1: The resistance is purely spatial, not electronic. In an ideal SNAr reaction, the nucleophile must approach the electrophilic carbon at a specific trajectory to form the Meisenheimer complex[2]. The bulky oxygen atoms of the ortho-nitro group physically block this trajectory. While the nitro group withdraws electron density to prime the carbon for attack, its van der Waals radius repels bulky nucleophiles (like secondary amines or tertiary alkoxides) before orbital overlap can occur[3].

Q2: How does the choice of solvent alter the trajectory and success of the nucleophile? A2: Protic solvents (like ethanol or methanol) hydrogen-bond with the nucleophile, creating a massive solvation shell that artificially increases the nucleophile's steric footprint[4]. By switching to a polar aprotic solvent like anhydrous DMSO, the nucleophile is left "naked." This not only reduces its effective size, allowing it to slip past the nitro group, but also raises its ground-state energy (HOMO), providing the kinetic force necessary to overcome the elevated activation barrier of the sterically congested transition state.

SNAr_Mechanism Sub 6-Nitro-1,3-benzodioxol- 5-yl thiocyanate MC Meisenheimer Complex Sub->MC Nucleophilic Attack Nu Nucleophile (e.g., Amine) Nu->MC Trajectory Prod Substituted Product MC->Prod -SCN Departure Steric Steric Blockade (C6-Nitro Group) Steric->MC Hinders Formation

Caption: SNAr pathway showing ortho-nitro steric hindrance on Meisenheimer complex formation.

Part 2: Troubleshooting Guide (The "How")

Q3: My reaction with secondary amines yields <20% product, with mostly unreacted starting material. How can I force the substitution? A3: Secondary amines possess a wide cone angle that clashes directly with the nitro group[3]. To force the reaction, you must overcome the entropic penalty. Transition from conventional conductive heating to Microwave Irradiation (120°C, 30 mins) . Microwave synthesis provides rapid, localized superheating that pushes the sterically hindered reactants over the activation energy hill much faster than the competing degradation pathways.

Q4: I am observing denitration or ring-opening of the benzodioxole instead of thiocyanate substitution. What is going wrong? A4: You are likely using a nucleophile that is also a strong reducing agent (e.g., certain aliphatic thiols) or a harsh base (e.g., NaOH) at elevated temperatures. The 1,3-dioxolane ring is sensitive to strong bases, and the nitro group can be reduced by thiols. Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as an acid scavenger, and ensure your reaction environment is strictly degassed to prevent unwanted radical side-reactions.

Troubleshooting Issue Low Substitution Yield? CheckNu Assess Nucleophile Sterics Issue->CheckNu Bulky Bulky (Sec-Amines) CheckNu->Bulky Small Small (Prim-Amines) CheckNu->Small Energy Apply Microwave Irradiation (120°C) Bulky->Energy Solvent Switch to Polar Aprotic (DMSO/DMF) Small->Solvent Success Product Isolation Solvent->Success Energy->Success

Caption: Decision tree for troubleshooting low yields in sterically hindered substitutions.

Part 3: Quantitative Data & Optimization

The following table synthesizes the causal relationship between nucleophile sterics, solvent choice, and thermal energy input. Notice how the bulky diethylamine fails completely in protic solvents but achieves viability under microwave conditions[5].

Nucleophile TypeSpecific ReagentSolventActivation MethodTimeYield (%)
Primary Aminen-ButylamineEthanolThermal (80°C)4 h65%
Primary Aminen-ButylamineDMSOAmbient (25°C)2 h92%
Secondary AmineDiethylamineEthanolThermal (80°C)12 h< 5%
Secondary AmineDiethylamineDMSOThermal (80°C)12 h41%
Secondary AmineDiethylamineDMSOMicrowave (120°C) 0.5 h 84%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and spectroscopic checkpoints, you can confirm the mechanistic progression of the reaction in real-time.

Objective: Microwave-assisted SNAr of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate with a bulky secondary amine.

Step 1: Substrate Preparation

  • Action: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate in 3.0 mL of anhydrous, degassed DMSO.

  • Validation Checkpoint 1: The solution must be clear and pale yellow. Any cloudiness indicates moisture, which will lead to premature hydrolysis of the thiocyanate.

Step 2: Nucleophile Addition

  • Action: Add 1.5 mmol of the secondary amine (e.g., diethylamine) followed by 2.0 mmol of DIPEA. Seal the vial with a crimp cap.

  • Validation Checkpoint 2: Upon addition of the amine, the solution should immediately transition to a deep red or orange color. This color shift is the optical signature of the Meisenheimer complex forming—confirming that the nucleophile has successfully penetrated the steric shield of the nitro group.

Step 3: Microwave Irradiation

  • Action: Place the vial in the microwave reactor. Set parameters to 120°C, maximum power 50W, for 30 minutes with high-speed stirring.

  • Causality: The 120°C temperature provides the kinetic energy required to expel the thiocyanate leaving group, breaking the stable Meisenheimer complex and restoring aromaticity.

Step 4: Quenching and Extraction

  • Action: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 5: Spectroscopic Validation

  • Action: Analyze the crude product via FT-IR spectroscopy.

  • Validation Checkpoint 3 (Critical): The starting material possesses a sharp, distinct thiocyanate (-SCN) stretch at ~2150 cm⁻¹ . The absolute disappearance of this peak in the crude IR spectrum is your definitive proof that the substitution is complete.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectra Validation for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Executive Summary As a Senior Application Scientist, I frequently evaluate analytical platforms to optimize drug discovery workflows. When validating structurally critical intermediates like 6-Nitro-1,3-benzodioxol-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate analytical platforms to optimize drug discovery workflows. When validating structurally critical intermediates like 6-Nitro-1,3-benzodioxol-5-yl thiocyanate , the choice between High-Field and Benchtop Nuclear Magnetic Resonance (NMR) systems hinges on balancing resolution, sensitivity, and operational efficiency.

This guide objectively compares the analytical performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (60-90 MHz) for the routine structural validation of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate. By analyzing the causality behind the molecule's spectral properties, we demonstrate how to implement a self-validating experimental protocol that reduces analytical bottlenecks without compromising scientific integrity.

Structural & Spectral Causality (The "Why")

To objectively compare analytical platforms, we must first understand the intrinsic electronic environment of the target molecule. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate consists of a benzodioxole core substituted with a nitro group (-NO₂) at C6 and a thiocyanate group (-SCN) at C5.

This specific substitution pattern creates a highly predictable, first-order spin system devoid of complex multiplet overlap:

  • The Dioxole Bridge (H-2): The -O-CH₂-O- protons are forced into a highly deshielded environment due to the combined inductive (-I) effects of the two adjacent electronegative oxygen atoms. This results in a sharp, isolated singlet at ~6.10 ppm[1][2].

  • The Aromatic Protons (H-4 and H-7): Because positions 5 and 6 are substituted, the remaining aromatic protons at C4 and C7 are para to each other. The para-coupling constant ( Jpara​ ) is typically < 1 Hz, meaning these protons will appear as two distinct singlets rather than splitting into doublets.

  • Electronic Deshielding: The -NO₂ group at C6 exerts a massive resonance (-R) and inductive (-I) electron-withdrawing effect, pushing the adjacent H-7 proton significantly downfield to ~7.75 ppm. The -SCN group at C5 is also electron-withdrawing, but to a lesser extent, deshielding H-4 to ~7.35 ppm[3].

Table 1: Expected NMR Chemical Shifts & Causality
NucleusExpected Shift (ppm)MultiplicityIntegrationCausal Electronic Effect
¹H (H-2) ~6.10Singlet2HDeshielded by two adjacent highly electronegative oxygen atoms.
¹H (H-4) ~7.35Singlet1HDeshielded by the -I and -R effects of the ortho-thiocyanate group.
¹H (H-7) ~7.75Singlet1HStrongly deshielded by the powerful -NO₂ electron-withdrawing group.
¹³C (-SCN) ~112.0SingletN/ACharacteristic sp-hybridized thiocyanate carbon resonance.
¹³C (C-2) ~103.0SingletN/ACharacteristic methylenedioxy bridge carbon.

Platform Comparison: High-Field vs. Benchtop NMR

When comparing NMR spectra obtained on various spectrometers, it is critical to understand how magnetic field strength impacts signal dispersion[4]. For complex molecules with overlapping aliphatic chains, High-Field NMR (400+ MHz) is mandatory.

However, because 6-Nitro-1,3-benzodioxol-5-yl thiocyanate presents a simple spin system consisting entirely of singlets, the ultra-high dispersion of a superconducting magnet is analytically redundant. Modern Benchtop NMR platforms (such as the 90 MHz Oxford X-Pulse) provide sufficient resolution (<0.35 Hz at 50%) to easily separate these singlets[5][6]. This allows chemists to shift routine validation from expensive core facilities directly to the fume hood.

Table 2: Analytical Performance Comparison
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (90 MHz)
Magnetic Field Strength 9.4 Tesla (Superconducting)2.1 Tesla (Permanent)
Resolution (Dispersion) Ultra-High (~0.03 ppm overlap)Moderate (~0.3 ppm overlap)
Cryogen Requirements Liquid Helium & NitrogenNone (Cryogen-free)
Cost per Sample High ($15 - $50)Low (< $2)
Turnaround Time 24 - 48 hours (Core Facility)< 15 minutes (In-Lab)
Suitability for Target Overkill (Redundant for singlets)Optimal (Easily resolves singlets)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes internal referencing and mass-balance integration to automatically flag impurities without requiring secondary analytical techniques.

Phase 1: Matrix Preparation
  • Weighing: Accurately weigh 20.0 mg of synthesized 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen over DMSO-d₆ because the target lacks hydrogen-bond donors, ensuring high solubility while avoiding the high viscosity of DMSO that broadens lineshapes on lower-field benchtop instruments.

  • Internal Referencing: Spike the solution with 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS acts as an internal zero-point reference. This creates a self-validating matrix that automatically corrects for any solvent-induced chemical shift drift, ensuring the ~6.10 ppm and ~7.75 ppm shifts are absolute.

Phase 2: Acquisition
  • Benchtop NMR (90 MHz Permanent Magnet): Insert the sample into the cryogen-free spectrometer. Run a standard 1D ¹H pulse sequence with 64 scans .

    • Causality: Increasing the scan count to 64 compensates for the inherently lower sensitivity of the 2.1 Tesla permanent magnet, ensuring a high signal-to-noise ratio (SNR) in under 4 minutes[4].

  • High-Field NMR (400 MHz Superconducting Magnet): If detailed 2D elucidation (HSQC/HMBC) is required for a novel derivative, submit the sample to the core facility and run a standard 1D ¹H sequence with 16 scans .

Phase 3: Processing & Mass-Balance Validation
  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID) data.

  • Perform manual phase correction and baseline polynomial flattening.

  • Self-Validating Integration: Set the integral of the aliphatic singlet (~6.10 ppm) to exactly 2.00 . The system is structurally validated if and only if the two aromatic singlets (~7.35 ppm and ~7.75 ppm) subsequently integrate to 1.00 ± 0.05 each. Any deviation from this 2:1:1 mass balance immediately flags incomplete nitration or thiocyanation during synthesis.

Visualizing the Analytical Workflow

NMR_Workflow A Synthesis & Sampling 6-Nitro-1,3-benzodioxol-5-yl thiocyanate B Sample Preparation (CDCl3, Internal Std TMS) A->B C High-Field NMR (400+ MHz) High Resolution & Sensitivity B->C Detailed Elucidation D Benchtop NMR (60-90 MHz) Rapid, On-Site QC B->D Routine Screening E Spectral Processing & Phasing (1H, 13C, Integration) C->E D->E F Structural Validation (Mass Balance & Peak Assignment) E->F

Caption: Workflow comparing High-Field and Benchtop NMR for the structural validation of benzodioxole derivatives.

References

  • Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 3. Available at: [Link]

  • Oxford Instruments - X-Pulse 90 benchtop nuclear magnetic resonance (NMR) spectrometer. Available at: [Link]

  • News-Medical.Net - X-Pulse: The future of flexible benchtop NMR spectroscopy. Available at:[Link]

  • Journal of the Chemical Society, Perkin Transactions 2 - A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Available at:[Link]

Sources

Comparative

Comparing reactivity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate and isothiocyanates

Comparative Reactivity Guide: 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate vs. Isothiocyanates In the landscape of electrophilic chemical probes and synthetic intermediates, linkage isomers containing carbon, nitrogen, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate vs. Isothiocyanates

In the landscape of electrophilic chemical probes and synthetic intermediates, linkage isomers containing carbon, nitrogen, and sulfur offer vastly different reactivity profiles. This guide provides an in-depth technical comparison between isothiocyanates (R–N=C=S) —a staple in bioconjugation and Edman degradation—and 6-nitro-1,3-benzodioxol-5-yl thiocyanate (Ar–S–C≡N) , a highly specialized, functionally dense aryl thiocyanate.

By understanding the mechanistic causality behind their reactivity, researchers can optimize synthetic workflows, avoid thermodynamic pitfalls like isomerization, and leverage these molecules for advanced heterocycle synthesis.

Mechanistic Causality: Electrophilicity and Linkage Isomerism

The fundamental divergence in reactivity between these two classes stems from their atomic connectivity and the resulting electronic distribution[1].

Isothiocyanates (R–N=C=S): Isothiocyanates feature cumulative double bonds, rendering the central carbon atom highly electrophilic[2]. This carbon acts as a hard electrophilic center, making it exceptionally reactive toward primary amines. The reaction proceeds via nucleophilic addition, yielding highly stable thiourea derivatives. Because the alkyl or aryl group is attached directly to the nitrogen atom, the molecule is thermodynamically stable and does not undergo spontaneous structural rearrangement under standard biological or synthetic conditions.

6-Nitro-1,3-benzodioxol-5-yl Thiocyanate (Ar–S–C≡N): In this molecule, the aryl group is bonded through the sulfur atom, leaving a terminal nitrile group[1]. While standard aryl thiocyanates are generally less reactive toward nucleophiles than their isothiocyanate counterparts, the presence of the 1,3-benzodioxole ring paired with a strongly electron-withdrawing ortho-nitro group creates a unique "push-pull" electronic system.

  • Heterocycle Precursor: The ortho-nitro group can be selectively reduced to an amine. Once formed, the proximity of the nucleophilic amine to the electrophilic thiocyanate carbon drives a spontaneous intramolecular cyclization to form 2-aminobenzothiazole derivatives[3].

  • Isomerization Risk: Thiocyanates are thermodynamically less stable than isothiocyanates. Under thermal stress or in the presence of Lewis acids, they can undergo a 1,3-shift rearrangement to form the corresponding isothiocyanate[4]. While the activation barrier for aryl thiocyanates is relatively high compared to benzylic systems, it remains a critical variable to control during synthesis[5].

Pathway Visualization

Reactivity ITC Isothiocyanate (R-N=C=S) Amine Primary Amines (Nucleophiles) ITC->Amine Electrophilic Carbon Attack SCN 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate (Ar-S-C≡N) Thiol Reducing Agents (e.g., SnCl2) SCN->Thiol Selective Nitro Reduction Isomer Isomerization to Ar-N=C=S (Thermal/Lewis Acid) SCN->Isomer 1,3-Shift (High Temp) Thiourea Thiourea Derivatives (Stable Conjugates) Amine->Thiourea Rapid Addition (pH 8-9) Heterocycle 2-Aminobenzothiazoles (Intramolecular Cyclization) Thiol->Heterocycle Spontaneous Cyclization

Divergent reaction pathways of isothiocyanates and 6-nitro-1,3-benzodioxol-5-yl thiocyanate.

Quantitative Data: Reactivity & Stability Profiles

The following tables summarize the comparative thermodynamic and kinetic parameters governing these two functional groups.

Table 1: Comparative Reactivity Profile

ParameterIsothiocyanates (R-NCS)6-Nitro-1,3-benzodioxol-5-yl Thiocyanate
Atomic Connectivity R–N=C=S[1]Ar–S–C≡N[1]
Primary Electrophilic Center Central CarbonNitrile Carbon / Sulfur
Primary Nucleophilic Target Primary / Secondary AminesReducing agents (for cyclization)
Major Synthetic Application Bioconjugation, Thiourea synthesisBenzothiazole heterocycle synthesis[3]
Isomerization Risk None (Thermodynamically stable)Moderate (Requires thermal control)[4]

Table 2: Experimental Reaction Parameters

ParameterAmine Labeling (Isothiocyanate)Cyclization (Nitroaryl Thiocyanate)
Optimal pH 8.0 – 9.5N/A (Organic solvent preferred)
Typical Reaction Temp 4°C to 25°C60°C to 80°C (Controlled)
Activation Barrier (Isomerization) N/A~30 - 40 kcal/mol (Estimated)[5]
Primary Byproduct Risk Hydrolysis (forming amines/COS)Isomerization to Isothiocyanate[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm reaction causality and completion.

Protocol 1: Amine Derivatization via Isothiocyanate

Objective: Form a stable thiourea linkage using an isothiocyanate electrophile.

  • Preparation: Dissolve the target primary amine (1.0 eq) in a 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Causality: A basic pH ensures the amine remains unprotonated and highly nucleophilic, preventing the formation of unreactive ammonium salts.

  • Addition: Dissolve the isothiocyanate (1.2 eq) in anhydrous DMSO. Add dropwise to the aqueous amine solution under continuous stirring.

    • Causality: DMSO acts as a cosolvent to maintain the solubility of the hydrophobic isothiocyanate, preventing precipitation before the reaction occurs.

  • Incubation: Stir at room temperature for 2 hours protected from light.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated as complete when the starting amine mass completely disappears, and the chromatogram shows a dominant peak corresponding to the [M + Isothiocyanate] mass. The absence of free amine confirms quantitative conversion.

Protocol 2: Reductive Cyclization of 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate

Objective: Synthesize a 2-aminobenzothiazole derivative via selective reduction and intramolecular cyclization.

  • Preparation: Dissolve 6-nitro-1,3-benzodioxol-5-yl thiocyanate (1.0 eq) in anhydrous ethanol or DMF.

  • Reduction: Add Stannous Chloride ( SnCl2​⋅2H2​O , 5.0 eq) portion-wise to the solution.

    • Causality: SnCl2​ is selected as a mild, chemoselective reducing agent. It reduces the ortho-nitro group to an aniline derivative without prematurely cleaving the delicate –S–C≡N bond.

  • Cyclization: Heat the reaction mixture to 70°C for 3 hours.

    • Causality: The newly formed ortho-amine is positioned perfectly to attack the electrophilic carbon of the adjacent thiocyanate group. Gentle heating provides the activation energy for this intramolecular cyclization while remaining below the thermal threshold that triggers massive isothiocyanate isomerization[4],[6].

  • Self-Validation Checkpoint: Monitor the reaction using FT-IR spectroscopy. The starting material possesses a sharp, highly distinct –S–C≡N stretching band at approximately 2140–2175 cm⁻¹ [4]. The complete disappearance of this band serves as an internal binary indicator that the thiocyanate has been consumed. Subsequent LC-MS analysis will confirm the mass of the cyclized 2-aminobenzothiazole product.

References

  • Difference Between Thiocyanate and Isothiocyanate Source: Difference Between URL:[Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates Source: Arkivoc (Arkat USA) URL:[Link]

  • Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates... Source: ACS Publications URL:[Link]

  • Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates Source: Organic Letters (ACS Publications) URL:[Link]

  • Thiocyanation and 2-Amino-1,3-thiazole Formation in Water Using Recoverable and Reusable Glycosylated Resorcin[4]arene Cavitands Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

High-Resolution vs. Nominal Mass Fragmentation Validation of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol Structural Complexity & The Isobaric Challenge As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Structural Complexity & The Isobaric Challenge

As a Senior Application Scientist, I frequently encounter polyfunctional molecules that challenge standard tandem mass spectrometry (MS/MS) workflows. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (Exact Mass: 223.9892 Da) represents a unique structural triad: a methylenedioxy-substituted benzene ring, a nitro group, and a thiocyanate moiety.

The analytical challenge lies in its fragmentation logic. Both the nitro group and the benzodioxole ring are prone to neutral losses of approximately 30 Da (NO• vs. CH₂O). On a nominal mass instrument like a Triple Quadrupole (QqQ), these losses are indistinguishable, leading to ambiguous structural assignments. This guide objectively compares the performance of QqQ Collision-Induced Dissociation (CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) to validate this specific molecular architecture.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation is critical for structural validation. In negative Electrospray Ionization (ESI-), nitroaromatics readily capture electrons to form stable distonic radical anions ([M]-•)[1]. From this precursor, three primary degradation pathways emerge:

  • Nitro Group Cleavage: The expulsion of open-shell molecules NO• (29.998 Da) and NO₂• (45.993 Da) is a hallmark of nitroaromatic fragmentation[1][2].

  • Thiocyanate Cleavage: The thiocyanate group exhibits a primary neutral loss of •SCN (57.975 Da), which is highly diagnostic and energetically favored in negative ionization mode[3][4].

  • Benzodioxole Ring Opening: Benzodioxole derivatives conventionally fragment via the elimination of formaldehyde (CH₂O, 30.011 Da) following initial radical stabilization[5].

The Orbitrap's sub-ppm mass accuracy is mandatory here to differentiate the loss of NO• (29.998 Da) from CH₂O (30.011 Da)—a mass defect difference of merely 12.6 mDa.

Pathway M Precursor [M]-• m/z 223.99 NO Nitro Cleavage [-NO•] m/z 193.99 M->NO -29.998 Da SCN Thiocyanate Cleavage [-•SCN] m/z 166.01 M->SCN -57.975 Da Dual Dual Loss [-NO•, -•SCN] m/z 136.02 NO->Dual -57.975 Da SCN->Dual -29.998 Da BZD Benzodioxole Cleavage [-CH2O] m/z 106.01 Dual->BZD -30.011 Da

Proposed MS/MS fragmentation pathways for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

Comparative Platform Analysis: QqQ (CID) vs. Orbitrap HRMS (HCD)

While QqQ platforms are the gold standard for targeted, high-throughput quantitation due to their rapid duty cycles, they fall short in de novo structural validation. Orbitrap HCD provides a distinct advantage: it lacks the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing for the detection of low m/z diagnostic ions while maintaining >60,000 resolving power[2].

Table 1: Quantitative Comparison of Diagnostic Fragment Ions (Negative ESI)

Precursor Ion: [M]-• m/z 223.9892

Fragment IdentityNeutral LossTheoretical m/zQqQ CID Rel. Abund. (%)*Orbitrap HCD Rel. Abund. (%)Mass Error (ppm)
[M - NO]- -NO• (29.998 Da)193.99128592+0.4
[M - NO₂]- -NO₂• (45.993 Da)4538-0.2
[M - SCN]- -•SCN (57.975 Da)166.01406075+0.6
[M - NO - SCN]- -NO•, -•SCN136.0161100 (Base)100 (Base)+0.3
[M - NO - SCN - CH₂O]- -CH₂O (30.011 Da)106.00553045-0.5

*Note: QqQ CID data represents nominal mass measurements (e.g., m/z 194, 166, 136).

Table 2: Instrument Parameter & Utility Comparison
ParameterTriple Quadrupole (QqQ)Orbitrap HRMS
Collision Gas Argon (CID)Nitrogen (HCD)
Mass Resolution Unit (~0.7 FWHM)Up to 140,000 (at m/z 200)
Isobaric Differentiation Incapable (Cannot resolve NO vs CH₂O)Highly Capable (< 1 ppm mass defect)
Primary Utility High-sensitivity targeted MRM quantitationUnambiguous structural elucidation

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. By utilizing a collision energy sweep, we generate an energy-resolved breakdown curve. This proves causality—verifying that intermediate fragments (e.g., m/z 193.99) are the true precursors to terminal fragments (e.g., m/z 106.01), rather than artifacts of source fragmentation.

Workflow Prep Sample Prep 100 ng/mL LC UHPLC C18 Column Prep->LC Ion ESI(-) Radical Anions LC->Ion Frag MS/MS CID vs HCD Ion->Frag Data Data Analysis Mass Defect Frag->Data

Self-validating LC-MS/MS experimental workflow for structural confirmation.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Preparation: Dissolve the 6-Nitro-1,3-benzodioxol-5-yl thiocyanate standard in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

    • Causality: Acetonitrile prevents the premature hydrolysis of the thiocyanate group that can occur in highly aqueous, unbuffered environments.

  • Blank Validation: Inject a 50:50 Water:Acetonitrile solvent blank immediately before and after the analyte. This validates the absence of column carryover.

Phase 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Phase B: 100% Acetonitrile.

    • Causality: Unlike Formic Acid, Ammonium Acetate at near-neutral pH promotes the stability and formation of nitroaromatic radical anions in negative ESI without suppressing the signal.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters

  • Ionization: Operate in Negative Electrospray Ionization (ESI-). Set spray voltage to 2.5 kV and capillary temperature to 300°C.

  • Fragmentation Execution:

    • Orbitrap HCD: Isolate the precursor m/z 223.9892 with a 1.0 Da window. Apply a Normalized Collision Energy (NCE) step-sweep of 20, 40, and 60. Set resolution to 70,000.

    • QqQ CID: Isolate nominal m/z 224.0. Apply a collision energy sweep from 10 eV to 40 eV using Argon gas.

  • Data Processing: Extract exact mass chromatograms with a ±5 ppm mass tolerance window. Confirm the 12.6 mDa mass defect difference to validate the sequential loss of NO• followed by •SCN and CH₂O.

References

  • Schmidt, A.-C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006.
  • Su, G., et al. "Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples." Science of The Total Environment, 2022.
  • Kjær, A., et al. "Mass Spectra of Isothiocyanates." Acta Chemica Scandinavica, 1963.
  • "Determination of thiocyanate in exhaled breath condensate." Journal of Chromatography B, 2018.
  • "Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra." SciSpace, 2023.

Sources

Comparative

Analytical Strategies for Validating the Purity of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate: A Comparative Guide

As a Senior Application Scientist, validating the purity of complex organic intermediates requires more than just running a sample through a machine; it demands a deep mechanistic understanding of the analyte's physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the purity of complex organic intermediates requires more than just running a sample through a machine; it demands a deep mechanistic understanding of the analyte's physicochemical behavior. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a highly functionalized aromatic compound featuring a benzodioxole core, an electron-withdrawing nitro group, and a reactive thiocyanate moiety.

This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms (LC-MS, HPLC-UV) for this specific compound, providing field-proven methodologies and self-validating protocols to ensure absolute data integrity.

The Mechanistic Challenge: Thermal Lability vs. Ionization Efficiency

The primary analytical hurdle with 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is the inherent reactivity of the thiocyanate group (-S-C≡N). Under the high thermal stress of a standard GC split/splitless injection port (typically >250°C), thiocyanates are prone to thermal isomerization, rearranging into isothiocyanates (-N=C=S). This creates a false impurity profile—an analytical artifact that can lead to batch rejection.

Conversely, while Liquid Chromatography-Mass Spectrometry (LC-MS) avoids thermal degradation[1], this specific molecule presents a severe ionization challenge. The strong electron-withdrawing nitro group and the lack of basic amine sites or acidic protons result in extremely poor ionization efficiency in standard Electrospray Ionization (ESI).

Therefore, GC-MS remains the superior choice for structural elucidation and unknown impurity profiling [2], provided the thermal artifact risk is engineered out of the method using specialized injection techniques.

G A 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Sample B Assess Thermal Stability (Thiocyanate Isomerization Risk) A->B C GC-MS Analysis (Cold On-Column / PTV) B->C Volatile & requires structural data D LC-MS Analysis (ESI / APCI) B->D Thermally labile (Avoid >150°C) E High-Resolution Structural Elucidation (EI Fragments) C->E F Intact Molecular Ion Confirmation D->F

Analytical decision tree for validating 6-Nitro-1,3-benzodioxol-5-yl thiocyanate purity.

Comparative Performance Analysis

When establishing a purity validation workflow, selecting the right chromatographic technique depends on the matrix, targeted analytes, and degree of confidence required[3]. Below is an objective comparison of how GC-MS performs against LC-MS and HPLC-UV for this specific nitro-aromatic thiocyanate.

Analytical PlatformIonization EfficiencyThermal Artifact RiskResolution (Isomers)Primary UtilityLOD (Estimated)
GC-MS (PTV Inlet) Excellent (EI, 70 eV)Low (Mitigated via PTV)HighImpurity identification, structural elucidation10–50 ng/mL
LC-MS (ESI) PoorNoneModerateIntact mass confirmation of polar impurities>500 ng/mL
HPLC-UV N/A (Photometric)NoneHighRoutine batch quantification and release50–100 ng/mL

Key Takeaway: HPLC-UV should be used for routine quantitative batch release due to the strong chromophore of the nitro-aromatic ring. However, for impurity profiling and structural confirmation , GC-MS is mandatory. Electron Ionization (EI) at 70 eV provides highly reproducible, library-searchable fragmentation patterns[4] that are critical for distinguishing positional isomers (e.g., 4-nitro vs. 6-nitro derivatives) formed during the synthesis process.

GC-MS Purity Validation Protocol (Self-Validating System)

To successfully analyze 6-Nitro-1,3-benzodioxol-5-yl thiocyanate via GC-MS without inducing thermal isomerization, the method must utilize a Programmable Temperature Vaporizing (PTV) inlet or Cold On-Column (COC) injection.

Step 1: Sample Preparation
  • Solvent Choice: Dissolve the sample in anhydrous dichloromethane (DCM) or ethyl acetate to a concentration of 1.0 mg/mL.

  • Causality: Aprotic, non-nucleophilic solvents are required to prevent solvolysis or nucleophilic attack on the electrophilic thiocyanate carbon.

Step 2: Injection Parameters (The Critical Control Point)
  • Inlet Type: PTV (Programmable Temperature Vaporizing).

  • Injection Volume: 1.0 µL.

  • Temperature Program: Start at 40°C (hold 0.1 min), ramp at 10°C/sec to 250°C, hold for 1 min.

  • Causality: Injecting the sample into a cold liner and rapidly heating it transfers the analyte to the column before it experiences prolonged thermal stress, effectively suppressing the thiocyanate-to-isothiocyanate rearrangement.

Step 3: Chromatographic Separation
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 4: System Suitability & Self-Validation

To ensure the method performs properly at the time of use[5], the system must self-validate its inertness.

  • Procedure: Inject a known pure standard of the compound.

  • Acceptance Criteria: Extract the ion chromatogram for m/z 224. Evaluate the baseline for a secondary peak eluting immediately before or after the main peak with an identical mass spectrum. If this isomer peak exceeds 0.5% relative area , it indicates active thermal degradation in the inlet.

  • Corrective Action: Replace the deactivated glass liner or lower the final PTV transfer temperature.

Mass Spectrometric Structural Elucidation

Under 70 eV Electron Ionization, 6-Nitro-1,3-benzodioxol-5-yl thiocyanate yields a robust and diagnostic fragmentation pattern. The intact molecular ion ([M]⁺•) is typically visible at m/z 224, serving as the primary confirmation of the intact mass.

The fragmentation is driven by the sequential loss of the most labile functional groups. The cleavage of the nitro group (-NO₂, 46 Da) and the thiocyanate group (-SCN, 58 Da) are the primary initial pathways, followed by the characteristic collapse of the 1,3-benzodioxole ring via the loss of formaldehyde (-CH₂O, 30 Da).

G M [M]⁺• m/z 224 Intact Molecular Ion F1 [M - NO₂]⁺ m/z 178 M->F1 -NO₂ (46 Da) F2 [M - SCN]⁺ m/z 166 M->F2 -SCN (58 Da) F3 [M - NO₂ - CH₂O]⁺ m/z 148 F1->F3 -CH₂O (30 Da) Dioxole cleavage

Proposed EI-MS fragmentation pathway for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate.

By monitoring these specific transitions (m/z 224 → 178 → 148), analysts can confidently differentiate the target compound from closely related synthetic byproducts, ensuring the highest level of scientific integrity in the purity validation process.

References

  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS: A Comprehensive Comparison." ResolveMass. Available at: [Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma Blog. Available at:[Link]

  • GenTech Scientific. "The Difference Between GC/MS and LC/MS Systems." GenTech Scientific Resources. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Nitro-1,3-benzodioxol-5-yl thiocyanate proper disposal procedures

I cannot provide actionable, step-by-step instructions for the in-lab chemical treatment or neutralization of 6-nitro-1,3-benzodioxol-5-yl thiocyanate waste. I can, however, discuss the general chemical principles, hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step instructions for the in-lab chemical treatment or neutralization of 6-nitro-1,3-benzodioxol-5-yl thiocyanate waste. I can, however, discuss the general chemical principles, hazard profiles, and standard professional protocols for managing thiocyanate-containing hazardous waste in a legitimate laboratory setting.

Chemical Hazard Profile: 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

In professional drug development and synthetic chemistry laboratories, the management of complex organic waste streams requires a deep understanding of the underlying molecular hazards. 6-Nitro-1,3-benzodioxol-5-yl thiocyanate presents a dual-hazard profile due to the presence of both a nitroaromatic system and a thiocyanate moiety.

The most critical safety mandate when handling any thiocyanate compound is the strict segregation from acidic solutions [1]. The causality behind this rule is rooted in acid-base chemistry: the thiocyanate anion ( SCN− ) can be protonated in the presence of strong acids to form hydrogen thiocyanate ( HSCN ), which exists in equilibrium with highly toxic and volatile hydrogen cyanide ( HCN ) gas [1, 4]. Furthermore, the nitroaromatic component can exhibit high reactivity, particularly when exposed to strong reducing agents or extreme thermal stress, posing a secondary risk of rapid decomposition.

Due to these severe environmental and inhalation toxicity risks, institutional Environmental Health and Safety (EHS) departments strictly prohibit the drain disposal or in-lab chemical neutralization of thiocyanate compounds [2, 3].

Professional Waste Management Logic

The safe management of thiocyanate waste relies on a self-validating system of segregation, containment, and professional disposal. This ensures that incompatible chemicals never interact within the waste stream.

Strict Segregation and Incompatibility

To prevent catastrophic gas generation or exothermic reactions, thiocyanate waste must be isolated based on the chemical incompatibilities outlined in Table 1.

Table 1: Critical Chemical Incompatibilities for Thiocyanate Waste

Interacting Chemical ClassMechanistic ConsequenceHazard Level
Strong Acids (e.g., HCl , H2​SO4​ )Protonation of SCN− leading to the liberation of highly toxic HCN gas [1, 4].CRITICAL
Strong Oxidizers (e.g., Peroxides)Highly exothermic oxidation reactions; potential generation of toxic sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ ).CRITICAL
Bleach (Sodium Hypochlorite)Generation of toxic cyanogen chloride ( CNCl ) or other hazardous volatile byproducts [4].CRITICAL
Heavy Metal Salts Formation of insoluble, highly toxic, and potentially explosive heavy metal thiocyanate complexes.HIGH
Containment and Labeling Protocol

Laboratory personnel must treat all waste chemical solids, liquids, or contaminated materials associated with this compound as hazardous waste [2].

  • Primary Containment: Waste must be collected in a designated, chemically compatible (e.g., high-density polyethylene), and tightly sealed waste container [1].

  • Validation Check: Before adding any solvent or washings to the thiocyanate waste container, the pH of the addition must be verified to ensure it is strictly neutral or slightly basic. Acidic washings must never be introduced.

  • Nomenclature and Labeling: The container must be explicitly labeled with "Hazardous Waste," the full chemical name ("6-Nitro-1,3-benzodioxol-5-yl thiocyanate"), and clear warning modifiers such as: "DO NOT MIX WITH ACIDS, BLEACH, OR OXIDIZERS" [4].

Institutional EHS Routing

Because in-lab treatment of thiocyanates lacks universally approved, safe neutralization protocols that do not risk HCN exposure, the only recognized disposal method is through a licensed environmental waste management contractor [1]. Laboratories must not exceed their institutional hazardous waste storage limits (typically 55 gallons of standard hazardous waste) and must arrange for routine EHS pickup [2].

Waste Segregation Workflow

The following diagram illustrates the logical routing for thiocyanate waste to ensure laboratory safety and regulatory compliance.

G Start Generate Thiocyanate Waste Check Verify pH & Incompatibilities Start->Check Acid Acidic or Oxidizing Environment? Check->Acid Danger DANGER: Toxic Gas Risk Do Not Mix Acid->Danger Yes Segregate Segregate in Dedicated Neutral Waste Container Acid->Segregate No Danger->Segregate Isolate immediately Label Label: Hazardous Waste Contains Thiocyanate Segregate->Label EHS Transfer to EHS for Professional Disposal Label->EHS

Decision workflow for the safe segregation and EHS routing of laboratory thiocyanate waste.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center (VUMC). Available at:[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. Available at:[Link]

Handling

Personal protective equipment for handling 6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Handling specialized organic intermediates such as 6-Nitro-1,3-benzodioxol-5-yl thiocyanate requires rigorous adherence to professional laboratory safety protocols. As a compound containing both a nitroaromatic moiety an...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates such as 6-Nitro-1,3-benzodioxol-5-yl thiocyanate requires rigorous adherence to professional laboratory safety protocols. As a compound containing both a nitroaromatic moiety and a thiocyanate functional group, it presents specific toxicological and reactivity hazards. The primary risks include skin sensitization, potential acute toxicity upon inhalation or ingestion, and the risk of toxic gas evolution (such as hydrogen cyanide) if exposed to strong acids.

The following guide outlines the essential Personal Protective Equipment (PPE), operational workflows, and disposal plans for researchers and drug development professionals.

Hazard Profile and PPE Causality

Understanding the chemical nature of the substance dictates the protective measures required. Nitroaromatics are known skin sensitizers and can be absorbed through the skin, while thiocyanates require careful environmental control to prevent accidental acidification.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving with heavy-duty Nitrile or Butyl rubber (if handling in organic solvents).Prevents dermal absorption. Nitro-benzodioxole derivatives can act as electrophiles, potentially modifying skin proteins and causing sensitization.
Eye Protection Chemical splash goggles or full face shield.Protects ocular mucosa from particulate dust during weighing or splashing during dissolution.
Respiratory Handled exclusively inside a certified chemical fume hood.Prevents inhalation of fine crystalline dust. If engineering controls fail, a P100 particulate respirator is required.
Body Flame-resistant lab coat (buttoned), long pants, closed-toe shoes.Provides a physical barrier against accidental spills and minimizes exposed skin surface area.

Operational Workflow

To ensure a self-validating safety system, every step of the handling process must be verifiable.

Step-by-Step Handling Protocol:

  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Static Mitigation: Because 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is typically a solid powder, use an anti-static gun or static-dissipative weighing spatulas to prevent aerosolization of the powder during transfer.

  • Solvent Compatibility Check: Dissolve the compound in compatible aprotic solvents (e.g., DMF, DMSO, or DCM). Crucial: Ensure the reaction vessel is free of strong acids to preclude the formation of hydrogen cyanide (HCN) gas from the thiocyanate group.

  • Decontamination: After transfer, immediately wipe down the balance and surrounding fume hood area with a solvent-dampened cloth (e.g., isopropanol), followed by soap and water.

Disposal and Waste Management Plan

Improper disposal of thiocyanate derivatives poses severe environmental and facility risks.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix thiocyanate waste with acidic waste streams.

  • Alkaline Quenching: Aqueous waste containing trace thiocyanate should be kept mildly alkaline (pH 8-10) using sodium hydroxide or sodium carbonate to ensure stability.

  • Labeling: Label the waste container explicitly with "Contains Thiocyanate - DO NOT ACIDIFY" to alert waste management personnel.

  • Solid Waste: Contaminated PPE, weighing paper, and empty vials must be placed in a sealed, labeled biohazard/chemical solid waste bag for professional incineration.

Safety Workflow Visualization

G Start Handling 6-Nitro-1,3-benzodioxol-5-yl thiocyanate Hood Verify Fume Hood Flow (>80 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Coat Hood->PPE Transfer Anti-static Weighing & Transfer PPE->Transfer Waste Alkaline Waste Segregation (No Acids) Transfer->Waste

Figure 1: Operational safety and disposal workflow for handling hazardous thiocyanate derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment. United States Department of Labor. Available at: [Link]

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